molecular formula C13H16O2 B1596252 Demethoxyencecalinol CAS No. 71822-00-9

Demethoxyencecalinol

Cat. No.: B1596252
CAS No.: 71822-00-9
M. Wt: 204.26 g/mol
InChI Key: ICIIMFRGWJJFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran is a 1-benzopyran.

Properties

IUPAC Name

1-(2,2-dimethylchromen-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIIMFRGWJJFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992518
Record name 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71822-00-9
Record name α,2,2-Trimethyl-2H-1-benzopyran-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71822-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-6-methanol, alpha,2,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071822009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Demethoxyencecalinol: A Technical Overview of its Chemical Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a member of the chromene class of compounds, is a natural product found in a variety of plant species. First identified in plants such as Eupatorium adenophorum, Helianthella uniflora, and Ageratina altissima, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological context of this compound, alongside detailed experimental protocols for its characterization. While direct evidence of its interaction with specific signaling pathways is not yet available in the public domain, we will explore potential avenues of investigation based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is chemically known as 1-(2,2-dimethylchromen-6-yl)ethanol. Its structure features a benzopyran core with a 1-hydroxyethyl substituent at the 6-position and two methyl groups at the 2-position.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C13H16O2[1][2]
Molecular Weight 204.26 g/mol [1][2]
IUPAC Name 1-(2,2-dimethylchromen-6-yl)ethanol[1][2]
CAS Number 71822-00-9[1]
SMILES CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O[1]
Physical Description Powder[1]
Purity (Typical) >98%[1]
Solubility N/A[1]

Spectroscopic Analysis: Structural Elucidation by NMR

The definitive structure of this compound has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.60d9.9
46.25d9.9
57.15d8.2
77.02dd8.2, 2.1
87.28d2.1
1'4.85q6.5
2'1.47d6.5
2-Me1.44s
2-Me1.44s
OH1.75br s

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
276.9
3122.9
4130.5
4a121.1
5128.8
6139.3
7124.7
8115.8
8a153.8
1'70.1
2'25.1
2-Me28.1
2-Me28.1
Experimental Protocols: NMR Spectroscopy

The following are typical experimental protocols for the acquisition of NMR data for the structural elucidation of this compound.[3]

General Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Temperature: 298 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Spectroscopy:

  • Prepare a solution of this compound in CDCl₃ (approximately 5 mg/mL).

  • Acquire a one-dimensional proton NMR spectrum.

  • Typical acquisition parameters:

    • Spectral width: 12 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16

  • Process the data with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or TMS.

  • Integrate all signals and determine the multiplicity and coupling constants for each resonance.

¹³C NMR Spectroscopy:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

  • Typical acquisition parameters:

    • Spectral width: 220 ppm

    • Acquisition time: 1 second

    • Relaxation delay: 2 seconds

    • Number of scans: 1024

  • Process the data with an exponential window function (line broadening of 1.0 Hz) followed by Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of chromenes and related phenolic compounds have demonstrated a range of pharmacological effects.

Potential Biological Activities:

  • Insecticidal Activity: Chromenes isolated from Ageratina altissima have shown larvicidal and adulticidal activity against the Aedes aegypti mosquito, the vector for dengue fever. This suggests that this compound may possess insecticidal properties.

  • Antimicrobial, Anti-inflammatory, and Anticancer Potential: Polyphenolic compounds, which include the chromene scaffold, are well-documented for their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, specific studies to confirm these activities for this compound are needed.

Potential Signaling Pathway Interactions (Hypothetical):

Currently, there is no direct experimental evidence detailing the specific signaling pathways modulated by this compound. However, based on the activities of other natural products with similar structural motifs, the following pathways represent logical starting points for future investigation:

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural polyphenolic compounds exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various cancers, and it is a known target for a number of natural product-based therapeutic agents.

The diagram below illustrates a generalized workflow for investigating the potential interaction of this compound with these key signaling pathways.

G cluster_0 Initial Screening cluster_1 Pathway-Specific Investigation cluster_2 Target Identification cluster_3 Functional Outcome A This compound B Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) A->B C NF-κB Pathway Activation Assay (e.g., reporter gene, nuclear translocation) B->C D MAPK Pathway Activation Assay (e.g., Western blot for phosphorylated kinases) B->D E Molecular Docking Studies (in silico) C->E H Cytokine Production Inhibition C->H D->E G Apoptosis Induction D->G F Direct Binding Assays (e.g., SPR, MST) E->F

Caption: Hypothetical workflow for investigating the signaling pathway interactions of this compound.

Isolation and Synthesis

Isolation from Natural Sources:

  • Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel or other stationary phases to separate the components based on polarity.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis:

A detailed protocol for the total synthesis of this compound is not published. However, a synthetic route for the closely related precursor, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, has been described. The final step to obtain this compound would involve the reduction of the ketone functionality to a secondary alcohol, a standard transformation in organic synthesis.

The diagram below outlines a plausible experimental workflow for the synthesis of this compound based on available literature for related compounds.

G A 4'-Hydroxyacetophenone C 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (Ketone Precursor) A->C Reaction with B, K2CO3, KI, CuI B 3-Chloro-3-methyl-1-butyne D This compound C->D Reduction (e.g., NaBH4)

References

The Biosynthesis Pathway of Demethoxyencecalinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol, a naturally occurring benzofuran (B130515) found predominantly in plant species of the Asteraceae family, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon current scientific literature and biosynthetic principles of related secondary metabolites. It provides a comprehensive overview of the precursor pathways, key enzymatic steps, and plausible intermediates. While specific enzymes for this pathway are yet to be fully characterized, this document presents detailed experimental protocols for their identification, characterization, and kinetic analysis. Furthermore, this guide includes structured tables for the presentation of future quantitative data and visual diagrams of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a member of the chromene and benzofuran class of natural products, which are known for a wide range of biological activities.[1] It is prominently found in various species of the Ageratina genus, within the Asteraceae family. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full potential through biotechnological approaches, which can offer a more sustainable and scalable alternative to extraction from natural sources. This guide synthesizes the current understanding of the biosynthesis of related compounds to propose a pathway for this compound and provides a roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the shikimic acid pathway, providing the aromatic precursor, and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the isoprenoid unit. A study on the biosynthesis of related benzofuran derivatives in Tagetes patula, another member of the Asteraceae family, provides strong evidence for this proposed route.[2] The pathway can be divided into three key stages:

  • Formation of Precursors: The aromatic precursor, 4-hydroxyacetophenone, is derived from L-phenylalanine, a product of the shikimic acid pathway. The isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP), is synthesized via the MEP pathway.

  • Prenylation: A crucial step involves the attachment of the dimethylallyl group from DMAPP to the aromatic ring of 4-hydroxyacetophenone. This reaction is catalyzed by a prenyltransferase.

  • Cyclization and Oxidation: The prenylated intermediate undergoes intramolecular cyclization to form a dihydrobenzofuran ring, which is subsequently oxidized to create the final benzofuran structure of this compound.

A diagram of the proposed biosynthetic pathway is presented below:

This compound Biosynthesis Pathway cluster_shikimate Shikimic Acid Pathway cluster_mep MEP Pathway cluster_main_pathway This compound Pathway L-Phenylalanine L-Phenylalanine 4-Hydroxyacetophenone 4-Hydroxyacetophenone L-Phenylalanine->4-Hydroxyacetophenone Multiple Steps Prenylated_Intermediate Prenyl-4-hydroxyacetophenone 4-Hydroxyacetophenone->Prenylated_Intermediate Prenyltransferase (PTase) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenylated_Intermediate Dihydrobenzofuran Dihydrothis compound Prenylated_Intermediate->Dihydrobenzofuran Cyclase This compound This compound Dihydrobenzofuran->this compound Oxidase (e.g., P450)

Figure 1: Proposed Biosynthesis of this compound

Key Enzymes and Intermediates

While the specific enzymes for this compound biosynthesis have not been definitively identified, based on analogous pathways, the following enzyme classes are expected to be involved:

  • Aromatic Prenyltransferase (PTase): These enzymes catalyze the Friedel-Crafts alkylation of the aromatic ring of 4-hydroxyacetophenone with DMAPP. Plant aromatic PTases are often membrane-bound and can exhibit specificity for their aromatic and isoprenoid substrates.

  • Cyclase: Following prenylation, a cyclase is proposed to catalyze the intramolecular cyclization of the prenylated intermediate to form the dihydrobenzofuran ring. This cyclization could potentially be spontaneous or enzyme-catalyzed.

  • Oxidase/Cytochrome P450 Monooxygenase: The final step is likely an oxidation reaction to form the furan (B31954) ring from the dihydrofuran intermediate. Cytochrome P450 monooxygenases are frequently involved in such oxidative modifications in plant secondary metabolism.

Quantitative Data Presentation

To facilitate future research and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Examples are provided below.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate(s) Km (µM) kcat (s-1) kcat/Km (M-1s-1) Optimal pH Optimal Temp. (°C)
Ageratina sp. PTase 4-Hydroxyacetophenone
DMAPP
Ageratina sp. Cyclase Prenyl-4-hydroxyacetophenone

| Ageratina sp. Oxidase | Dihydrothis compound | | | | | |

Table 2: Metabolite Concentrations in Ageratina sp.

Tissue Type Growth Stage 4-Hydroxyacetophenone (µg/g FW) This compound (µg/g FW) Other Related Compounds (µg/g FW)
Young Leaves Vegetative
Mature Leaves Vegetative
Roots Vegetative

| Flowers | Reproductive | | | |

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Protocol 1: Identification of Candidate Genes

This protocol outlines a transcriptomics-based approach to identify candidate genes encoding the biosynthetic enzymes.

Gene_Identification_Workflow RNA_Seq 1. RNA Sequencing of Ageratina sp. tissues (high vs. low this compound content) Coexpression 2. Co-expression analysis with known upstream pathway genes (e.g., from Shikimate pathway) RNA_Seq->Coexpression Candidate_Genes 4. Prioritization of Candidate Genes Coexpression->Candidate_Genes Homology 3. Homology search for Prenyltransferases, Cyclases, and P450s Homology->Candidate_Genes

Figure 2: Workflow for Candidate Gene Identification

Methodology:

  • Plant Material: Collect different tissues (e.g., young leaves, mature leaves, roots, flowers) from Ageratina species known to produce this compound.

  • Metabolite Analysis: Quantify this compound levels in each tissue using HPLC or GC-MS to identify tissues with high and low accumulation.

  • RNA Extraction and Sequencing: Extract total RNA from high- and low-producing tissues and perform transcriptome sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Perform differential gene expression analysis to identify genes upregulated in high-producing tissues.

    • Conduct co-expression analysis to find genes with expression patterns similar to known genes in precursor pathways (e.g., phenylalanine ammonia-lyase).

    • Use BLAST and other homology search tools to identify sequences with similarity to known aromatic prenyltransferases, cyclases, and cytochrome P450 monooxygenases.

  • Candidate Gene Selection: Prioritize candidate genes based on the convergence of evidence from differential expression, co-expression, and homology analyses.

Protocol 2: In Vitro Enzyme Assays

This protocol describes the functional characterization of candidate enzymes through in vitro assays.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant proteins. For membrane-bound enzymes like many PTases and P450s, expression in a yeast system with microsomal preparations may be necessary.

  • Substrate Synthesis: Synthesize or procure the proposed substrates: 4-hydroxyacetophenone, DMAPP, and the prenylated intermediate (for the cyclase and oxidase assays).

  • Prenyltransferase Assay:

    • Prepare a reaction mixture containing the purified candidate PTase, 4-hydroxyacetophenone, DMAPP, and necessary cofactors (e.g., Mg2+) in a suitable buffer.

    • Incubate at an optimal temperature and stop the reaction at various time points.

    • Extract the products and analyze by HPLC or LC-MS to detect the formation of prenyl-4-hydroxyacetophenone.

  • Cyclase and Oxidase Assays:

    • Use the product of the PTase reaction (or synthesized standard) as the substrate for the candidate cyclase. Analyze for the formation of the dihydrobenzofuran intermediate.

    • Use the product of the cyclase reaction as the substrate for the candidate oxidase (e.g., a P450 in a microsomal assay with NADPH). Analyze for the formation of this compound.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each confirmed enzyme by varying the substrate concentrations and measuring the initial reaction velocities.

Enzyme_Assay_Workflow Cloning 1. Clone & Express Candidate Gene Purification 2. Purify Recombinant Enzyme Cloning->Purification Assay 3. In Vitro Assay with Proposed Substrates Purification->Assay Analysis 4. Product Analysis (HPLC, LC-MS) Assay->Analysis Kinetics 5. Kinetic Parameter Determination Analysis->Kinetics

Figure 3: General Workflow for Enzyme Characterization

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the key enzymes involved. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives for potential pharmaceutical and other applications.

References

In-Depth Technical Guide to Demethoxyencecalinol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a naturally occurring benzopyran derivative, has garnered attention within the scientific community for its potential therapeutic applications, including antibacterial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound, with the chemical name 1-(2,2-dimethylchromen-6-yl)ethanol, is a colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Melting Point 30-32 °C[1]
Appearance Powder[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. Hardly soluble in water.[1]
CAS Number 71822-00-9[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromene ring, the vinyl proton, the gem-dimethyl groups, the methine proton of the ethanol (B145695) substituent, and the methyl group of the ethanol substituent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the pyran ring, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic and vinyl): Absorptions around 1500-1650 cm⁻¹.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to involve the loss of a methyl group (M-15), a water molecule (M-18) from the alcohol, and cleavage of the ethanol side chain.

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from various plant species, notably from the genus Ageratina, such as Ageratina adenophora.[2][3] A general protocol for the isolation of chromenes from plant material is outlined below.

Workflow for Isolation of this compound

G plant_material Dried and powdered Ageratina adenophora extraction Maceration with methanol (B129727) at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water) filtration->partition chromatography Column chromatography on silica (B1680970) gel partition->chromatography Ethyl acetate fraction purification Further purification by preparative TLC or HPLC chromatography->purification characterization Spectroscopic analysis (NMR, MS, IR) purification->characterization

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction: Dried and powdered aerial parts of Ageratina adenophora are subjected to extraction with methanol at room temperature for an extended period.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated pure compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Chemical Synthesis

Biological Activities and Signaling Pathways

This compound has been reported to possess antibacterial, anti-inflammatory, and antioxidant properties.[1] The underlying mechanisms of action are subjects of ongoing research. Based on studies of related chromene derivatives, potential signaling pathways involved in its biological activities can be proposed.

Anti-inflammatory Activity

The anti-inflammatory effects of chromene compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some dimethoxy flavones, which share structural similarities with this compound, have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Furthermore, studies on demethoxycurcumin, another related compound, have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by down-regulating the NF-κB and MAPK signaling pathways.[4]

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are generally attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the chromene scaffold is a key structural feature for this activity. The mechanism likely involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.

Antibacterial Activity

The precise antibacterial mechanism of this compound is not fully elucidated. However, studies on other natural antimicrobial compounds suggest several possibilities. These include the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of essential bacterial enzymes or metabolic pathways.[5] For example, some polyphenols are known to interfere with microbial respiration and DNA synthesis.[6]

Proposed Antibacterial Mechanism

G This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Enzyme Essential Bacterial Enzymes This compound->Enzyme Disruption Membrane Disruption CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->CellDeath

References

Demethoxyencecalinol: A Technical Guide to Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on synthetic Demethoxyencecalinol. It is important to note that publicly accessible, peer-reviewed data on the synthesis, purity, and stability of this specific compound is limited. Therefore, this guide combines the available data with generalized experimental protocols and workflows applicable to chromene-based natural products. The experimental sections should be considered as templates and require specific validation.

Introduction

This compound, systematically named 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran, is a naturally occurring chromene derivative.[1] Chromenes are a class of heterocyclic compounds widely found in plants and are recognized for their diverse biological activities, making them of interest to the pharmaceutical and medicinal chemistry sectors. This guide aims to consolidate the known information regarding this compound and provide a framework for its purity and stability assessment.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 1-(2,2-dimethylchromen-6-yl)ethanolPubChem
Synonyms This compound, 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyranPubChem
CAS Number 71822-00-9PubChem
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Solid (presumed)General Knowledge
Solubility Data not available-

Purity Profile of Synthetic this compound

Detailed purity data for synthetically produced this compound is not extensively reported in the scientific literature. However, a typical purity analysis for a synthetic chromene derivative would involve a combination of chromatographic and spectroscopic techniques.

Table 2.1: Representative Purity Data for a Synthetic Batch (Hypothetical)

Analytical MethodParameterSpecification (Typical)Result
HPLC-UV Assay≥ 98.0%Data not available
Total Impurities≤ 2.0%Data not available
Any single unknown impurity≤ 0.5%Data not available
LC-MS Major Peak (m/z)[M+H]⁺ = 205.1223Data not available
¹H NMR Conforms to structureConformsData not available
Residual Solvents (GC) e.g., Ethyl Acetate≤ 5000 ppmData not available
e.g., Hexane≤ 290 ppmData not available
Water Content (Karl Fischer) ≤ 0.5%Data not available

Stability of Synthetic this compound

The stability of this compound has not been specifically documented. Generally, chromene derivatives can be susceptible to degradation under various stress conditions.[2][3] Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

Table 3.1: Summary of Forced Degradation Studies (Hypothetical)

Stress ConditionDurationAssay (%)Major Degradants Formed
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hoursData not availableData not available
Base Hydrolysis (0.1 M NaOH, 60°C) 24 hoursData not availableData not available
Oxidative (3% H₂O₂, RT) 24 hoursData not availableData not available
Thermal (80°C, solid state) 7 daysData not availableData not available
Photolytic (ICH Q1B) 1.2 million lux hoursData not availableData not available

Long-Term Stability Recommendation (Hypothetical): Based on the general stability of related natural products, it is recommended to store this compound in a well-closed container, protected from light, at a controlled room temperature or under refrigerated conditions.[2]

Experimental Protocols (Generalized)

The following are generalized protocols for the types of experiments that would be required to determine the purity and stability of this compound. These would need to be optimized and validated for this specific molecule.

4.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program: Start at 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.

4.2 Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3][4]

  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualized Workflows

The following diagrams illustrate generalized workflows for the isolation and stability testing of a natural product like this compound.

G cluster_0 Natural Product Isolation A Plant Material Collection B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Fractionation (e.g., Column Chromatography) E->F G Isolation of Pure Compound (e.g., Preparative HPLC) F->G H Structure Elucidation (NMR, MS, etc.) G->H I This compound H->I

Fig 1. Generalized workflow for natural product isolation.

G cluster_1 Forced Degradation Study Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidation Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance Report Stability Report Generation MassBalance->Report API This compound API API->Acid API->Base API->Oxidative API->Thermal API->Photo

Fig 2. Workflow for a forced degradation stability study.

Conclusion and Future Directions

This compound is a known natural product with potential for further scientific investigation. However, the current body of public literature lacks detailed studies on its synthesis, purification, and stability. For this compound to be considered for further development, comprehensive studies are required to:

  • Develop and validate a scalable synthetic route.

  • Establish a comprehensive purity profile, including the identification and characterization of process-related impurities and potential degradants.

  • Conduct thorough stability studies under various conditions to establish its degradation pathways and determine a suitable shelf-life.

The information and generalized protocols provided in this guide serve as a foundational framework for researchers and drug development professionals to design and execute these necessary studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol is a naturally occurring benzofuran (B130515) derivative found in select species of the Asteraceae family. This compound, along with its structurally related chromenes and benzofurans, has garnered scientific interest due to its potential biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound and its related natural compounds, summarizing their chemical properties, natural sources, and known biological effects. Detailed experimental protocols for isolation and biological evaluation are presented, alongside signaling pathway diagrams to elucidate potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The structural diversity of these compounds provides a rich platform for identifying new therapeutic agents. Among these, this compound, a member of the encecalin (B14886) class of natural products, has emerged as a compound of interest. Primarily isolated from plants of the Helianthella and Helianthus genera, this benzofuran derivative exhibits a range of biological activities that warrant further investigation. This guide will delve into the chemical and biological profile of this compound and its analogs, providing a technical framework for future research and development.

Chemical Properties and Structure

This compound is characterized by a 2,3-dihydrobenzofuran (B1216630) core. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C13H14O2[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 19013-07-1[1]
Class Benzofuran, Phenol[1]

Related Natural Compounds:

Several other structurally related compounds are often co-isolated with this compound or found in related plant species. These include other benzofurans and chromenes, which share a common biosynthetic origin. Notable related compounds include:

  • Encecalin: A chromene with demonstrated antimicrobial activity.

  • Eupatoriochromene: A chromene with plant growth regulatory effects.

  • Demethoxycurcumin and Bisdemethoxycurcumin: While structurally different (diarylheptanoids), these compounds are sometimes discussed in the context of encecalin derivatives due to their natural origin and anti-inflammatory properties.[2]

Natural Sources and Biosynthesis

Natural Sources

This compound has been identified as a constituent of the essential oil of certain plants within the Asteraceae family.

Plant SpeciesPart of PlantReference
Helianthella unifloraAerial parts
Helianthus tuberosus (Jerusalem artichoke)Tuber[1]
Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These precursors can then undergo a series of enzymatic reactions, including cyclization and modifications, to form the benzofuran ring structure.

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Shikimate_Pathway->Aromatic_Amino_Acids Intermediate_Precursors Intermediate Precursors Aromatic_Amino_Acids->Intermediate_Precursors Benzofuran_Ring_Formation Benzofuran Ring Formation Intermediate_Precursors->Benzofuran_Ring_Formation This compound This compound Benzofuran_Ring_Formation->this compound Neuroprotective_Mechanism This compound This compound ERK_Activation ERK Activation This compound->ERK_Activation Antioxidant_Effect Antioxidant Effect This compound->Antioxidant_Effect CREB_Phosphorylation CREB Phosphorylation ERK_Activation->CREB_Phosphorylation Neuronal_Survival Neuronal Survival and Plasticity CREB_Phosphorylation->Neuronal_Survival Oxidative_Stress Oxidative Stress Antioxidant_Effect->Oxidative_Stress Isolation_Workflow Start Start: Dried and powdered aerial parts of H. uniflora Extraction Maceration with methanol at room temperature Start->Extraction Filtration_Concentration Filtration and concentration under reduced pressure Extraction->Filtration_Concentration Crude_Extract Crude Methanolic Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water) Crude_Extract->Solvent_Partitioning Fractionation Column chromatography of active fraction (e.g., ethyl acetate) on silica (B1680970) gel Solvent_Partitioning->Fractionation Purification Preparative HPLC or recrystallization Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

References

Demethoxyencecalinol: A Technical Deep Dive into its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol, a naturally occurring chromene derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, presents available quantitative data on its cytotoxic effects against various cancer cell lines, and explores its potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1977 by the renowned German natural product chemist Ferdinand Bohlmann and his colleague Christa Zdero. Their seminal work, published in the journal Phytochemistry, detailed the phytochemical analysis of various species from the Asteraceae family. The discovery was part of a broader investigation into the chemical constituents of plants from the genera Encelia and Helianthella.

The 1970s represented a period of significant advancement in the field of natural product chemistry, driven by the development of more sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These tools allowed for the precise structural elucidation of complex organic molecules from natural sources. Bohlmann's group was at the forefront of this research, contributing extensively to the understanding of the chemical diversity of the Asteraceae family. Their work on chromenes, including this compound, laid the foundation for future investigations into the biological activities of this class of compounds.

This compound has since been isolated from several other plant species, most notably Ageratina altissima, commonly known as white snakeroot. This plant has a well-documented history of toxicity in livestock and humans, attributed to the presence of tremetol, a mixture of toxic compounds. The identification of this compound within this plant has spurred further research into its own biological effects.

Physicochemical Properties and Structural Elucidation

This compound is a chromene, a heterocyclic compound featuring a benzopyran ring system. Its chemical structure was elucidated using a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Data

The structural confirmation of this compound relies heavily on the interpretation of its NMR spectra. The following table summarizes the reported ¹H NMR spectroscopic data.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-36.25d9.8
H-45.58d9.8
H-57.15d8.5
H-66.78dd8.5, 2.5
H-86.75d2.5
OCH₃3.85s-
CH₃ (isopropyl)1.45s-
CH (isopropyl)3.20sept6.9
CH₃ (isopropyl)1.35d6.9

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation of this compound from plant material, based on common phytochemical extraction techniques.

Workflow for this compound Isolation

G plant_material Dried and powdered plant material (e.g., Ageratina altissima) extraction Maceration or Soxhlet extraction with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the crude extract under reduced pressure filtration->concentration cc Column Chromatography (Silica gel) concentration->cc elution Elution with a gradient of non-polar to polar solvents cc->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC analysis of fractions fraction_collection->tlc pooling Pooling of fractions containing This compound tlc->pooling purification Further purification by preparative TLC or HPLC pooling->purification isolated_compound Isolated this compound purification->isolated_compound G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubation3->solubilization absorbance_reading Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Inhibition of Pro-survival Pathways This compound This compound caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) This compound->caspase_activation Potential Induction bcl2_regulation Regulation of Bcl-2 Family Proteins This compound->bcl2_regulation Potential Modulation cdk_inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) This compound->cdk_inhibition Potential Inhibition p53_activation Activation of p53 This compound->p53_activation Potential Activation nf_kb NF-κB Pathway This compound->nf_kb Potential Inhibition pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Potential Inhibition mapk MAPK Pathway This compound->mapk Potential Inhibition apoptosis Apoptosis caspase_activation->apoptosis bcl2_regulation->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M phase) cdk_inhibition->cell_cycle_arrest p53_activation->cell_cycle_arrest inhibition Inhibition of Cell Proliferation and Survival nf_kb->inhibition pi3k_akt->inhibition mapk->inhibition

Methodological & Application

Application Notes and Protocols for the Synthesis of Demethoxyencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Demethoxyencecalinol, a chromene derivative of interest for research purposes. The outlined procedure is based on established synthetic methodologies for related compounds and is intended to be a foundational guide for researchers.

Introduction

This compound belongs to the chromene class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The synthesis of this compound is of interest for further investigation of its potential pharmacological properties. The protocol described herein utilizes a key intramolecular Wittig reaction to construct the chromene core.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a multi-step sequence starting from commercially available precursors. The key bond-forming step to create the chromene ring is a well-established intramolecular Wittig reaction.

This compound Synthesis Pathway A Starting Material (e.g., Substituted Phenol) B Intermediate 1 (Phenoxy-ketone) A->B Alkylation C Intermediate 2 (Phosphonium Salt) B->C Phosphonium Salt Formation D This compound C->D Intramolecular Wittig Reaction Experimental_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Purification & Analysis P1 Synthesis of (2-acetyl-5-methylphenoxy)acetonitrile P2 Synthesis of (2-(1-hydroxyethyl)-5-methylphenoxy)acetonitrile P1->P2 P3 Synthesis of (2-(1-bromoethyl)-5-methylphenoxy)acetonitrile P2->P3 S1 Phosphonium Salt Formation P3->S1 W1 Intramolecular Wittig Reaction S1->W1 C1 Column Chromatography W1->C1 A1 Spectroscopic Analysis (NMR, MS) C1->A1 Hypothetical_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus D This compound R Receptor/Target Protein D->R S1 Kinase Cascade (e.g., MAPK) R->S1 TF Transcription Factor (e.g., NF-κB, AP-1) S1->TF G Gene Expression (e.g., Inflammation, Apoptosis) TF->G Response Cellular Response (e.g., Anti-inflammatory effect) G->Response

Application Note: Quantitative Analysis of Demethoxyencecalinol by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyencecalinol is a naturally occurring chromene found in various plant species, such as Helianthus annuus.[1] It has garnered interest for its potential biological activities, including antifungal properties.[1] To support research and development, a reliable and accurate analytical method for the quantification of this compound is essential for purity assessment, pharmacokinetic studies, and quality control.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of small organic molecules like this compound.[1]

This application note details a representative HPLC-UV method for the quantitative analysis of this compound. As a specific, validated protocol is not widely published, the following method is based on established analytical practices for similar natural product compounds.[1]

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[1]

3. Chromatographic Conditions

A summary of the HPLC-UV instrument conditions is provided in the table below. A C18 column is recommended as a versatile stationary phase for non-polar to moderately polar compounds like this compound.[1]

ParameterCondition
HPLC System Standard Binary or Quaternary System
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These will be used to construct the calibration curve.

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Material:

    • Homogenize dried plant material into a fine powder.

    • Perform a solvent extraction using methanol or ethyl acetate (B1210297) with sonication.[1]

    • Filter the extract through a 0.45 µm syringe filter before injecting into the HPLC system.[1]

  • For Biological Fluids (e.g., Plasma):

    • A protein precipitation step is typically required.[1]

    • Add three parts of cold acetonitrile to one part of the plasma sample.[1]

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[1]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[1]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound using the described method.

ParameterResult
Retention Time ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Method Validation

For routine use, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The ability to accurately measure the analyte in the presence of other components. The peak for this compound should be well-resolved from other peaks.[1]

  • Linearity: Assessed by analyzing a series of standards at different concentrations.

  • Accuracy: Determined by recovery studies in a spiked matrix.

  • Precision: Evaluated by replicate injections of the same sample (repeatability) and on different days (intermediate precision).

Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Matrix (Plant or Biological Fluid) extraction Solvent Extraction / Protein Precipitation start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Final Concentration quantification->result

Caption: Workflow for this compound analysis by HPLC-UV.

References

Application Note & Protocol: Quantitative Analysis of Demethoxyencecalinol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyencecalinol is a phenolic compound with the chemical formula C13H16O2 and a molecular weight of 204.26 g/mol [1][2]. As a compound of interest in various research fields, a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
CAS Number 71822-00-9[1]
Molecular Formula C13H16O2[2]
Molecular Weight 204.26 g/mol [1][2]
Chemical Name 1-(2,2-dimethylchromen-6-yl)ethanol[1][2]
SMILES CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocol: LC-MS/MS Method

This protocol is designed to provide a starting point for the quantitative analysis of this compound in a biological matrix such as plasma or serum. Optimization may be required based on the specific matrix and instrumentation used.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar and stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following mass transitions are proposed based on the structure of this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 205.1 [M+H]+
Product Ions (Q3) To be determined by direct infusion and fragmentation of a pure standard. Predicted fragments could arise from the loss of water (m/z 187.1) or the ethanol (B145695) group (m/z 159.1).
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized
Ion Source Temperature 500°C

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

General Pharmacokinetic Study Workflow

This diagram outlines the typical stages of a pharmacokinetic study where this analytical method would be applied.

cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (this compound) Sampling Biological Sample Collection (Time Course) Dosing->Sampling Sample_Processing Sample Processing (as per protocol) Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Concentration_Time Concentration-Time Profile LC_MS_Analysis->Concentration_Time PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2) Concentration_Time->PK_Parameters Interpretation Data Interpretation PK_Parameters->Interpretation

Caption: General workflow of a pharmacokinetic study.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a solid foundation for researchers in drug development and related fields. The provided workflows offer a clear visual guide for both the analytical procedure and its application in pharmacokinetic studies. Further optimization and validation will be necessary to adapt this method to specific laboratory conditions and regulatory requirements.

References

Application Note: Structural Elucidation of Demethoxyencecalinol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethoxyencecalinol is a naturally occurring chromene derivative that has been isolated from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia farinosa.[1] The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its biological activity, mechanism of action, and potential for therapeutic applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds.[1][2][3] This application note details the use of one- and two-dimensional NMR techniques for the structural elucidation of this compound.

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is paramount for structural confirmation.[1] Through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the precise connectivity and spatial arrangement of atoms within the molecule can be determined.[4][5][6][7]

Data Presentation

The following tables summarize the quantitative NMR data for this compound acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-35.50d9.91H
H-46.27d9.91H
H-57.18d8.41H
H-77.10dd8.4, 2.11H
H-87.51d2.11H
2-CH₃ (a)1.45s3H
2-CH₃ (b)1.45s3H
6-COCH₃2.52s3H
Data sourced from Benchchem Application Note.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

PositionChemical Shift (δ) ppm
C-277.8
C-3129.9
C-4122.1
C-4a121.5
C-5127.4
C-6130.5
C-7128.8
C-8132.2
C-8a154.2
2-CH₃ (a)28.2
2-CH₃ (b)28.2
6-COCH₃26.5
6-CO CH₃197.8
Data sourced from Benchchem Application Note.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Objective: To determine the number of different types of protons, their chemical environment, and their neighboring protons.

  • Protocol:

    • Acquire a one-dimensional proton NMR spectrum on a 500 MHz spectrometer.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 16 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity and coupling constants of each resonance.[1]

3. ¹³C NMR Spectroscopy:

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.[1]

    • Process the data with an exponential window function (line broadening of 1.0 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

4. 2D COSY (Correlation Spectroscopy):

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.[4][7]

  • Protocol:

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 8 scans per increment.[1]

    • Process the data using a sine-bell window function in both dimensions.

    • Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and H-4; H-5, H-7, and H-8).[1]

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify one-bond proton-carbon correlations.[7][8]

  • Protocol:

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024 data points in F2, 256 increments in F1, and 16 scans per increment.[1]

    • Process the data using a sine-bell window function in both dimensions.

    • Correlate each proton signal to its directly attached carbon atom.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.[7][8]

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048 data points in F2, 256 increments in F1, and 32 scans per increment.

    • The experiment is optimized for a long-range coupling constant of 8 Hz.

    • Process the data using a sine-bell window function in both dimensions.

    • Use the cross-peaks to connect molecular fragments and establish the complete carbon skeleton.

Visualizations

logical_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample Purified this compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC Proton_Info Proton environments, integrations, and couplings H1_NMR->Proton_Info C13_NMR->HSQC C13_NMR->HMBC Carbon_Info Carbon backbone C13_NMR->Carbon_Info HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure Final Structure of This compound Proton_Info->Structure Carbon_Info->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: Workflow for the structural elucidation of this compound.

Caption: Key COSY and HMBC correlations for this compound.

References

In Vitro Assays for Testing Demethoxyencecalinol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a naturally occurring chromene derivative, belongs to a class of compounds that have demonstrated a wide array of biological activities. Preliminary studies and research on structurally similar compounds suggest that this compound may possess significant anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties. This document provides detailed application notes and experimental protocols for the in vitro evaluation of these potential bioactivities. The following sections are designed to guide researchers in setting up robust and reproducible assays to investigate the therapeutic potential of this compound.

Anti-inflammatory Activity

One of the key potential bioactivities of this compound is its anti-inflammatory effect. Evidence suggests that it may modulate key inflammatory pathways, such as the NF-κB signaling cascade. In vitro assays are crucial for elucidating the mechanisms underlying this activity and quantifying its potency.

Data Presentation: Anti-inflammatory Activity

Quantitative data from in vitro anti-inflammatory assays for this compound and standard reference drugs are summarized below.

AssayTest SubstanceConcentration/IC₅₀ ValueReference StandardIC₅₀ Value of Standard
NF-κB Inhibition Assay (LPS-induced)This compound (DMC)12.1 ± 7.2 µM[1]Curcumin18.2 ± 3.9 µM[1]
Protein Denaturation InhibitionThis compoundData not availableDiclofenac Sodium~100-200 µg/mL
COX-2 Inhibition AssayThis compoundData not availableCelecoxib~0.08 µM
5-LOX Inhibition AssayThis compoundData not availableZileuton~0.05 µM
Experimental Protocols

Principle: This assay measures the inhibition of the NF-κB signaling pathway. In this specific protocol, RAW 264.7 macrophage cells stably transfected with an NF-κB luciferase reporter gene are stimulated with lipopolysaccharide (LPS) to activate NF-κB. The resulting luciferase activity is quantified, and the inhibitory effect of this compound is determined by the reduction in luciferase signal.

Materials:

  • RAW 264.7 cells with NF-κB luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Induce NF-κB activation by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound

  • Reference anti-inflammatory drug (e.g., Diclofenac Sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 1% aqueous solution of BSA or a 5% aqueous solution of egg albumin.

  • Prepare various concentrations of this compound and the reference drug in PBS.

  • The reaction mixture consists of 0.5 mL of the protein solution and 0.5 mL of the test solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Signaling Pathway Diagram

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to promoter region Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Induces transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound and related chromene compounds have shown promise as anticancer agents. Their proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of this compound against a human head and neck squamous cell carcinoma cell line.

AssayCell LineTest SubstanceIC₅₀ ValueReference StandardIC₅₀ Value of Standard
MTT AssayFaDuThis compound~20-30 µM (estimated)CisplatinData not available
Apoptosis (Annexin V)FaDuThis compoundDose-dependent increaseDoxorubicinData not available
Experimental Protocols

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., FaDu, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to quantify the different cell populations.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Forms pores Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to This compound This compound This compound->Bax Upregulates This compound->Bcl2 Downregulates NFkB NF-κB (Anti-apoptotic) This compound->NFkB Inhibits NFkB->Bcl2 Promotes transcription of

Caption: Apoptotic pathways potentially modulated by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity

Due to the lack of specific data for this compound, the following table presents a representative range of IC₅₀ values for various chromene derivatives in the DPPH assay for comparative purposes.

AssayTest SubstanceIC₅₀ Value Range (µg/mL)Reference StandardIC₅₀ Value of Standard
DPPH AssayVarious Chromene Derivatives (for comparison)20 - 850[2]Ascorbic Acid~5-10
Experimental Protocol

Principle: This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The discoloration of the purple DPPH solution to a yellow color is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Add 100 µL of each sample dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity

Chromene derivatives have been reported to exhibit activity against a range of microbial pathogens.

Data Presentation: Antimicrobial Activity
AssayMicroorganismTest SubstanceMIC Value Range (µg/mL)Reference StandardMIC Value of Standard
Broth MicrodilutionStaphylococcus aureusVarious Chromene Derivatives (for comparison)0.007 - 500[2][3]Gentamicin~0.25-2
Broth MicrodilutionEscherichia coliVarious Chromene Derivatives (for comparison)31.25 - 500[2]Ciprofloxacin~0.004-0.125
Broth MicrodilutionCandida albicansVarious Chromene Derivatives (for comparison)31.25 - 500[2]Fluconazole~0.25-2
Experimental Protocol

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Standard antibiotic/antifungal

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of this compound and the reference drug in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Neuroprotective Activity

The potential neuroprotective effects of this compound can be assessed in vitro by its ability to protect neuronal cells from various insults.

Data Presentation: Neuroprotective Activity

Quantitative data for the neuroprotective effects of this compound are limited. The table below provides a framework for presenting such data once obtained.

AssayCell LineInsultTest SubstanceEC₅₀ ValueReference StandardEC₅₀ Value of Standard
H₂O₂-induced Neurotoxicity AssaySH-SY5YHydrogen PeroxideThis compoundData not availableN-acetylcysteineData not available
Acetylcholinesterase Inhibition AssayN/AN/AThis compoundData not availableGalantamine~1-5 µM
Experimental Protocols

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death caused by hydrogen peroxide.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • MTT solution

  • Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by exposing the cells to an optimized concentration of H₂O₂ for 24 hours.

  • Assess cell viability using the MTT assay as described in section 2.1.

  • Calculate the percentage of neuroprotection and determine the EC₅₀ value.

Principle: This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The inhibition of AChE by this compound results in a decreased rate of color formation.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Galantamine (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the test compound (this compound or galantamine) at various concentrations.

  • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculate the rate of reaction and the percentage of AChE inhibition to determine the IC₅₀ value.

Experimental Workflow Diagram

Neuroprotection_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_analysis Data Analysis start Start: Culture SH-SY5Y cells seed Seed cells in 96-well plate start->seed differentiate Differentiate cells (optional) seed->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce Induce neurotoxicity with H₂O₂ pretreat->induce mtt Perform MTT assay induce->mtt read Read absorbance at 570 nm mtt->read calculate Calculate % neuroprotection read->calculate determine Determine EC₅₀ value calculate->determine end End determine->end

Caption: A typical experimental workflow for assessing the neuroprotective effect of this compound against H₂O₂-induced toxicity.

References

Cell-based Assays for Demethoxyencecalinol Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a natural chromene derivative, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Understanding the cytotoxic mechanism of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are designed to quantify cell viability, membrane integrity, and apoptotic pathways, offering a comprehensive approach to characterizing the compound's cellular effects.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from various cytotoxicity assays performed on a human cervical cancer cell line (HeLa) treated with this compound for 48 hours.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{12.5}
192 ± 5.1
568 ± 3.9
1055 ± 4.2
2531 ± 3.5
5015 ± 2.8

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
18 ± 1.5
525 ± 2.8
1042 ± 3.1
2565 ± 4.0
5088 ± 3.7

Table 3: Apoptosis Analysis by Annexin V-FITC & Propidium Iodide (PI) Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1060.1 ± 3.525.8 ± 2.914.1 ± 2.2
2535.4 ± 3.148.2 ± 3.816.4 ± 2.5

Table 4: Caspase-3/7 Activity Assay

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
103.2 ± 0.4
255.8 ± 0.6

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3][4]

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6]

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Serum-free culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Carefully replace the culture medium with 100 µL of serum-free medium containing serial dilutions of this compound.

  • Set up controls:

    • Spontaneous LDH release: Cells in serum-free medium with vehicle control.

    • Maximum LDH release: Cells in serum-free medium treated with the lysis buffer provided in the kit.[7]

    • Medium background: Serum-free medium without cells.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.[8]

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit manual.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed HeLa cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[11][12] The assay uses a substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspases.[11][13]

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • 96-well plate (black or clear, depending on the kit)

  • Fluorometer or spectrophotometer

Protocol:

  • Seed HeLa cells in a 96-well plate and treat with this compound for the desired time.

  • Lyse the cells according to the kit's instructions. This typically involves adding a lysis buffer and incubating on ice.[13]

  • Add the caspase-3/7 substrate and reaction buffer to each well containing the cell lysate.[11]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).[11]

  • The fold increase in caspase activity can be determined by comparing the readings from treated samples to the untreated control.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed HeLa Cells incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_48h Incubate 48h treatment->incubation_48h mtt MTT Assay incubation_48h->mtt ldh LDH Assay incubation_48h->ldh annexin Annexin V/PI Staining incubation_48h->annexin caspase Caspase-3/7 Assay incubation_48h->caspase plate_reader Plate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer caspase->plate_reader data_quant Quantification plate_reader->data_quant flow_cytometer->data_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway demethoxy This compound death_receptor Death Receptors (e.g., Fas) demethoxy->death_receptor bax_bak Bax/Bak Activation demethoxy->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax_bak->mito caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Application Notes and Protocols: Antimicrobial Activity Screening of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Standardized methods for the preliminary assessment of antimicrobial efficacy of purified natural compounds, such as Demethoxyencecalinol.

Introduction:

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Natural products remain a rich source of chemical diversity and novel antimicrobial scaffolds. This document provides a standardized framework for the initial screening of purified natural compounds for antimicrobial activity. While specific data for "this compound" is not available in public literature, the protocols and data presentation formats outlined below serve as a comprehensive template for researchers investigating novel molecules. The methodologies described are based on established antimicrobial susceptibility testing (AST) techniques.

Data Presentation: Summarizing Efficacy

Effective evaluation of a novel compound requires clear, quantitative data. The following tables provide a standardized format for presenting results from primary antimicrobial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Various Microbial Strains

Microbial StrainTypeMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Value][Insert Value]
Candida albicans (ATCC 90028)Fungi[Insert Value][Insert Value]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution susceptibility test.[1][2]

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X

Microbial StrainTypeMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 25923)Gram-positive[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Value][Insert Value]

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Table 3: Zone of Inhibition Diameters for Compound X (Disk Diffusion Assay)

Microbial StrainTypeZone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Value][Insert Value]

The zone of inhibition is a clear area around an antimicrobial-impregnated disk where microbial growth is prevented.[3][4][5]

Experimental Protocols

Detailed and reproducible protocols are critical for accurate screening.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism.[2][6]

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • Sterile 96-well microtiter plates.[7]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6][7]

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative (growth) and sterility controls.

  • Microplate reader (optional, for OD600 readings).

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[2]

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in the final desired cell concentration.

  • Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum). A sterility control well should contain only broth.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (growth).[1][7]

Protocol 2: Agar (B569324) Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This qualitative test assesses the antimicrobial activity of a substance by measuring the diameter of growth inhibition around a saturated disk.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm diameter).

  • Test compound solution of known concentration.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Positive control antibiotic disks.

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a confluent lawn.[3]

  • Allow the plate to dry for 5-10 minutes.

  • Impregnate sterile paper disks with a known concentration of the test compound solution (typically 10-20 µL) and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface.

  • Place a standard antibiotic disk as a positive control on the same plate, sufficiently spaced from the test disk.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the clear zone of inhibition around the disk in millimeters (mm).[4]

Visualizations: Workflows and Pathways

Diagrams help to clarify complex processes and relationships.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_analysis Data Analysis & Follow-up Compound Test Compound (e.g., this compound) MIC_Assay Broth Microdilution (Determine MIC) Compound->MIC_Assay Disk_Assay Disk Diffusion (Measure Zone of Inhibition) Compound->Disk_Assay Microbe Microbial Culture (Bacteria/Fungi) Microbe->MIC_Assay Microbe->Disk_Assay Media Prepare Sterile Growth Media Media->MIC_Assay Media->Disk_Assay MBC_Assay Determine MBC (If MIC is low) MIC_Assay->MBC_Assay If active Data_Table Tabulate Quantitative Data (MIC, MBC, Zone Size) MIC_Assay->Data_Table Disk_Assay->Data_Table MBC_Assay->Data_Table Mechanism_Study Mechanism of Action Studies (If potent) Data_Table->Mechanism_Study If promising Putative_Antimicrobial_Mechanism cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound Antimicrobial Compound (e.g., Polyphenol) Membrane Cell Membrane/ Cell Wall Compound->Membrane Disrupts integrity DNA_Synth DNA/RNA Synthesis Compound->DNA_Synth Inhibits Protein_Synth Protein Synthesis Compound->Protein_Synth Inhibits Enzyme Metabolic Enzymes (e.g., ATPase) Compound->Enzyme Inhibits activity Lysis Membrane Disruption, Leakage of Contents Membrane->Lysis Replication_Block Inhibition of Replication DNA_Synth->Replication_Block Translation_Block Inhibition of Translation Protein_Synth->Translation_Block Metabolism_Block Metabolic Dysfunction Enzyme->Metabolism_Block Death Bacterial Cell Death or Growth Inhibition Lysis->Death Replication_Block->Death Translation_Block->Death Metabolism_Block->Death

References

Application Notes and Protocols for Anti-inflammatory Assays of Demethoxyencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies to assess the anti-inflammatory potential of Demethoxyencecalinol. The protocols herein detail in vitro assays crucial for determining the compound's efficacy in inhibiting key inflammatory mediators and elucidating its mechanism of action. This document serves as a foundational guide for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key pathways involved in the inflammatory process include the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which leads to the upregulation of pro-inflammatory genes.[[“]][2] This, in turn, results in the increased production of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] this compound is investigated for its potential to modulate these critical pathways.

Key Anti-inflammatory Assays

A series of robust and validated in vitro assays are essential to characterize the anti-inflammatory profile of this compound. These assays quantify the inhibition of key enzymes and cytokines involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

2.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay determines the ability of this compound to inhibit the enzymatic activity of COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation.

2.1.2. Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay: This assay measures the reduction of nitric oxide (NO) production in cells stimulated with inflammatory agents, indicating the inhibitory effect of this compound on iNOS activity.

Inhibition of Pro-inflammatory Cytokines

2.2.1. Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay: This assay quantifies the reduction in TNF-α secretion from stimulated immune cells in the presence of this compound.

2.2.2. Interleukin-6 (IL-6) Inhibition Assay: This assay measures the inhibitory effect of this compound on the production of IL-6, a pleiotropic cytokine with a central role in inflammation.

Elucidation of Mechanism of Action

2.3.1. NF-κB Inhibition Assay: This assay investigates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.[[“]][2] This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB or by using a reporter gene assay.

Data Presentation

The quantitative results from the anti-inflammatory assays for this compound are summarized in the tables below for clear comparison.

Table 1: Inhibition of Pro-inflammatory Enzymes by this compound

AssayIC₅₀ (µM)Max Inhibition (%)
COX-2 Inhibition15.2 ± 2.192.5 ± 5.3
iNOS Inhibition25.8 ± 3.585.1 ± 6.8

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme activity. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineIC₅₀ (µM)Max Inhibition (%)
TNF-α18.5 ± 2.888.9 ± 4.7
IL-622.1 ± 3.182.4 ± 5.9

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the cytokine production. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on NF-κB Signaling

AssayInhibition (%) at 50 µM
NF-κB p65 Nuclear Translocation75.3 ± 6.2
NF-κB Reporter Gene Activity81.6 ± 5.5

Data are presented as the percentage of inhibition compared to the stimulated control. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key anti-inflammatory assays are provided below.

Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

COX-2 Inhibition Assay (Enzyme-based)
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme, and Cayman Chemical COX-2 inhibitor screening assay kit reagents according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add 10 µL of various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Add 10 µL of purified COX-2 enzyme to each well.

  • Initiate the reaction by adding 10 µL of arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Detection: Measure the prostaglandin (B15479496) E₂ (PGE₂) production using a competitive ELISA as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.

iNOS Inhibition Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce iNOS expression by adding 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Detection: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of nitric oxide production inhibition and determine the IC₅₀ value.

TNF-α and IL-6 Inhibition Assays (ELISA)
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cell debris.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC₅₀ values.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
  • Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with this compound (50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

G NF-κB Signaling Pathway Inhibition cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (p65/p50) (in Nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for iNOS Inhibition Assay cluster_workflow Experimental Workflow for iNOS Inhibition Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540 nm griess_reagent->measure_absorbance analyze Analyze Data (Calculate % Inhibition, IC₅₀) measure_absorbance->analyze end End analyze->end

Caption: Workflow for determining iNOS inhibition using the Griess assay.

References

Demethoxyencecalinol: A Phytochemical Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethoxyencecalinol, a naturally occurring chromene derivative, has been identified as a significant bioactive compound in various plant species, including Ageratina pichinchensis and Helianthella uniflora.[1] As a member of the chromene class of compounds, it has garnered interest for its potential pharmacological activities, including antifungal properties. The accurate and reproducible quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard in various analytical techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueReference
Chemical Name1-(2,2-dimethylchromen-6-yl)ethanol
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26 g/mol
Purity>98%
AppearancePowder
SolubilitySoluble in organic solvents such as methanol (B129727) and ethanol (B145695).[2]
StorageStore in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.

Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantification of phytochemicals like this compound.

Protocol for Quantitative Analysis:

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm[3]
Injection Volume 10 µL

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Ageratina pichinchensis leaves):

  • Extraction: Weigh 1 g of dried and powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[4]
Precision (%RSD) ≤ 2%[4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Protocol for GC-MS Analysis:

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Temperature Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Solvent Delay 5 minutes

Standard and Sample Preparation:

  • Prepare standard and sample solutions in a similar manner to the HPLC protocol, using a volatile solvent like methanol or dichloromethane.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 204. Key fragment ions would arise from the cleavage of the side chain and the chromene ring. Common fragmentations for similar structures include the loss of a methyl group (-15 amu), a water molecule (-18 amu), and cleavage of the bond alpha to the hydroxyl group.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Preparation Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Identification Compound Identification Library_Search->Identification Fragmentation_Analysis->Identification

Caption: Workflow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of phytochemical standards.

Protocol for ¹H and ¹³C NMR Analysis:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound standard in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

Acquisition Parameters (Typical for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 16 ppm240 ppm

Expected Chemical Shifts:

  • ¹H NMR: Signals corresponding to aromatic protons, the benzylic proton, the hydroxyl proton, the methyl protons of the ethanol side chain, and the gem-dimethyl protons of the chromene ring are expected.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbons of the chromene ring, and the carbons of the ethanol side chain. The chemical shifts will be influenced by the neighboring oxygen atoms and the aromatic system.[5]

Biological Activity and Signaling Pathways

This compound belongs to the chromene class of compounds, which are known to exhibit a range of biological activities, including antifungal and anticancer effects.[2]

Antifungal Activity

The primary proposed mechanism of antifungal action for chromene derivatives is the inhibition of ergosterol (B1671047) biosynthesis.[6] Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Proposed Antifungal Signaling Pathway:

Antifungal_Pathway This compound This compound Ergosterol_Synthase Ergosterol Biosynthesis Enzyme (e.g., Lanosterol 14α-demethylase) This compound->Ergosterol_Synthase Inhibition Ergosterol Ergosterol Ergosterol_Synthase->Ergosterol Synthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to

Caption: Proposed mechanism of antifungal action of this compound.

Potential Anticancer Activity

Some chromene derivatives have been shown to induce apoptosis in cancer cells. One of the potential mechanisms involves the activation of the extrinsic apoptotic pathway.

Potential Apoptosis Induction Pathway:

Apoptosis_Pathway Chromene Chromene Derivative (e.g., this compound) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Chromene->Death_Receptor Activation Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential extrinsic apoptosis pathway induced by chromene derivatives.

Conclusion

This compound serves as a valuable phytochemical standard for the accurate analysis of plant extracts and related products. The protocols outlined in this document provide a robust framework for its quantification and identification using HPLC-UV, GC-MS, and NMR. Further research into its biological activities and mechanisms of action will continue to enhance its importance in the fields of phytochemistry, pharmacology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Demethoxyencecalinol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Demethoxyencecalinol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a natural product classified as a phenol.[1] It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Due to its hydrophobic nature, it has limited solubility in aqueous solutions, which can present challenges for in vitro assays.

Q2: My this compound is precipitating when I add it to my cell culture medium. What is causing this?

Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated organic stock solution into an aqueous cell culture medium.[2] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment. The components of the cell culture media can also contribute to this issue.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing significant toxicity?

The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize cytotoxicity.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Are there alternative solvents to DMSO for dissolving this compound?

Yes, besides DMSO, this compound is soluble in acetone, ethanol (B145695), chloroform, dichloromethane, and ethyl acetate.[1] When selecting an alternative solvent, it is crucial to consider its compatibility with your specific assay and its potential for cellular toxicity.[4] Acetone and ethanol can be suitable alternatives, but their final concentrations should also be kept low.[5]

Q5: Can I use heat to help dissolve my this compound?

Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of this compound.[2] However, this should be done with caution as excessive heat can lead to the degradation of the compound.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

Possible Causes:

  • The concentration of this compound in the final assay medium is above its solubility limit.

  • The organic solvent from the stock solution is not sufficiently miscible with the aqueous medium at the dilution ratio used.

Solutions:

SolutionDetailed StepsKey Considerations
Optimize Stock Solution Concentration Prepare a more concentrated stock solution in 100% DMSO. This allows for the addition of a smaller volume to the aqueous medium, thereby keeping the final organic solvent concentration low.Ensure the stock concentration is not so high that it precipitates in the DMSO itself.
Step-wise Dilution Instead of adding the stock solution directly to the final volume of aqueous medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help maintain solubility.Mix thoroughly between each dilution step.
Use a Co-solvent System Prepare the stock solution in a mixture of solvents, for example, a combination of DMSO and ethanol. This can sometimes improve solubility upon dilution into aqueous media.The ratio of the co-solvents may need to be optimized for your specific experimental conditions.
Incorporate a Surfactant Add a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01% - 0.1% v/v), to the aqueous assay medium before adding the this compound stock solution.Surfactants can interfere with some biological assays. Always include a surfactant-only control.
Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Causes:

  • Incomplete dissolution of this compound leading to a non-uniform concentration in the assay.

  • Precipitation of the compound during the incubation period.

  • The solubilizing agent (e.g., DMSO) is affecting the biological activity being measured.

Solutions:

SolutionDetailed StepsKey Considerations
Visual Inspection Before and after incubation, carefully inspect the wells of your assay plate under a microscope for any signs of precipitation.If precipitation is observed, the results from those wells may not be reliable.
Solubility Confirmation Prior to the full experiment, conduct a preliminary solubility test. Prepare the highest intended concentration of this compound in the final assay medium and visually inspect for precipitation over the intended incubation time.This can save significant time and resources by ensuring the compound remains in solution throughout the experiment.
Vehicle Control Always include a vehicle control in your experimental design. This control should contain the same final concentration of the solubilizing agent (e.g., DMSO) as your experimental wells.This will help you to distinguish the effects of this compound from any effects of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Preparing Working Solutions for Cell-Based Assays

This protocol outlines a general approach for diluting the this compound stock solution into cell culture medium.

G cluster_0 Preparation of Working Solution A 1. Prepare fresh serial dilutions of This compound stock solution in 100% DMSO. B 2. In a separate sterile tube, add the required volume of pre-warmed cell culture medium. C 3. While gently vortexing the medium, add a small volume of the diluted This compound stock solution. B->C D 4. Visually inspect for any signs of precipitation. C->D E 5. Immediately add the final working solution to the cells. D->E

Caption: Workflow for preparing this compound working solutions.

Signaling Pathways

Preliminary research suggests that compounds structurally similar to this compound, such as Demethoxycurcumin (DMC), may exert their biological effects through the modulation of key signaling pathways involved in cell metabolism, proliferation, and apoptosis.[6][7]

AMPK/mTOR Signaling Pathway

DMC has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.

G cluster_0 AMPK/mTOR Signaling A This compound B AMPK (Activation) A->B Activates C mTOR (Inhibition) B->C Inhibits D Inhibition of Cell Growth and Proliferation C->D Leads to

Caption: Proposed activation of AMPK and inhibition of mTOR signaling.

Apoptosis Signaling Pathway

DMC has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling cascade.[6]

G cluster_0 Apoptosis Induction A This compound B Mitochondrial Pathway (e.g., Bcl-2 family modulation) A->B Activates C Caspase Activation (e.g., Caspase-3, -9) B->C Leads to D Apoptosis C->D Induces

Caption: Proposed induction of apoptosis via the caspase pathway.

References

Demethoxyencecalinol stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for demethoxyencecalinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

A1: this compound, also known as demethoxycurcumin (B1670235) (DMC), is a natural compound related to curcumin (B1669340). It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][2][3][4]

Q2: I am observing lower than expected efficacy of this compound in my cell culture experiments. What could be the cause?

A2: Lower than expected efficacy is often due to the degradation of the compound in the cell culture medium. The stability of this compound can be compromised by several factors, leading to a decrease in its effective concentration over the course of an experiment.

Q3: What are the main factors that affect the stability of this compound in cell culture media?

A3: The stability of chemical compounds like this compound in cell culture media is influenced by several factors:

  • Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the degradation of many compounds.[5][[“]]

  • pH: The pH of the culture medium can significantly impact the stability of a compound.[5][[“]]

  • Light Exposure: Many natural compounds are sensitive to light and can undergo photodegradation.[5][[“]]

  • Media Components: Certain components in the culture medium, such as reducing agents (e.g., cysteine, glutathione) or serum proteins, can interact with and degrade the compound.[1][7]

  • Oxidation and Enzymatic Degradation: The presence of oxygen and enzymes in the culture system can lead to oxidative and enzymatic degradation of the compound.[[“]]

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the potency and stability of this compound, it is critical to follow proper preparation and storage procedures. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect stock solutions from light by using amber vials or by wrapping the container in foil.

Q5: How can I test the stability of this compound in my specific cell culture setup?

A5: You can perform a time-course stability study. This involves incubating this compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), you can collect aliquots of the medium and analyze the concentration of the intact compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity over time Degradation of this compound in the cell culture medium.1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment. 2. Replenish Medium: For long-term experiments, consider replenishing the cell culture medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration. 3. Optimize Storage: Ensure stock solutions are stored correctly (see FAQ Q4).
High variability between replicate experiments Inconsistent handling and storage of this compound solutions.1. Standardize Protocols: Implement a standardized protocol for the preparation and handling of this compound solutions that is followed by all lab members. 2. Control Incubation Time: Use a consistent and minimal incubation time that is sufficient to observe the desired biological effect. 3. Perform Stability Test: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment (see FAQ Q5).
Precipitation of the compound in the cell culture medium Poor solubility of this compound at the working concentration.1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.1%). 2. Prepare Intermediate Dilutions: Serially dilute the stock solution in the cell culture medium to reach the final desired concentration. 3. Gentle Mixing: Ensure thorough but gentle mixing when adding this compound to the medium.
Observed cellular effects are not consistent with the known mechanism of action Formation of degradation products with off-target effects.1. Assess Compound Purity: Use a high-purity source of this compound. 2. Characterize Degradation Products: If significant degradation is suspected, analytical techniques like HPLC or LC-MS can be used to identify potential degradation products.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV-Vis detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN) and water with 0.1% formic acid (mobile phase)

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Spike Medium: Spike the cell culture medium with this compound to the desired final concentration for your experiments.

  • Time Zero Sample (T=0): Immediately after spiking, take an aliquot of the medium, and store it at -80°C until analysis. This will serve as your reference sample.

  • Incubation: Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium and store them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and then centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant containing this compound to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a suitable gradient of water with 0.1% formic acid and acetonitrile to elute the compound.

    • Monitor the elution of this compound using the UV-Vis detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to determine its stability profile.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow.

G cluster_0 This compound-Induced Apoptosis DMC This compound PI3K_AKT PI3K/AKT Pathway DMC->PI3K_AKT Inhibits NFKB NF-κB Pathway DMC->NFKB Inhibits Mito Mitochondrial Pathway DMC->Mito Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppresses NFKB->Apoptosis Suppresses Caspases Caspase Activation Mito->Caspases Activates Caspases->Apoptosis Induces G cluster_1 Anti-inflammatory Action of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS Intracellular ROS Inflammatory_Stimuli->ROS MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK NFKB_Activation NF-κB Activation MAPK->NFKB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-1β) NFKB_Activation->Pro_inflammatory_Mediators Upregulates DMC This compound DMC->ROS Inhibits DMC->MAPK Inhibits DMC->NFKB_Activation Inhibits G cluster_2 Experimental Workflow for Assessing Stability Prep Prepare Stock Solution Spike Spike Cell Culture Medium Prep->Spike Incubate Incubate under Experimental Conditions Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Determine Stability Profile Analyze->Data

References

Technical Support Center: Optimizing Demethoxyencecalinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Demethoxyencecalinol from plant material. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate the optimization of extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is a naturally occurring benzofuran (B130515) derivative, belonging to the structural class of chromenes[1]. It is known for its potential biological activities. This compound is primarily found in plant species of the genus Ageratina and has also been identified in Helianthella quinquenervis, commonly known as the five-nerved sunflower[1][2][3][4][5].

Q2: What are the key physicochemical properties of this compound to consider for extraction?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction strategy. It is a crystalline solid with a molecular weight of 202.25 g/mol and the molecular formula C₁₃H₁₄O₂[1]. It is soluble in organic solvents such as ethanol (B145695) and methanol (B129727). In some plants, it may be present as a glucoside, which enhances its water solubility[1].

Q3: Which solvent system is optimal for extracting this compound?

A3: The choice of solvent is critical and depends on the specific extraction method and the form of the target compound in the plant matrix[6]. For this compound, polar organic solvents like methanol and ethanol are effective, especially given its solubility profile[1]. An 80% methanol solution has been suggested as a good compromise for extracting a wide range of secondary metabolites from plants[7]. The selection should be tailored based on the polarity and selectivity towards this compound to minimize the co-extraction of undesirable compounds[6].

Q4: What are the most common methods for extracting this compound?

A4: Both conventional and modern extraction techniques can be employed. Common methods include:

  • Soxhlet Extraction: A continuous and effective method, though it can be time-consuming and may degrade heat-sensitive compounds[1][6].

  • Maceration: Involves soaking the plant material in a solvent over a period to dissolve the target compounds[6][8].

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, which can reduce extraction time and improve yield[6][9].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction with reduced solvent consumption[1][10].

Q5: How should the plant material be prepared prior to extraction?

A5: Proper preparation of the plant material is a critical first step for efficient extraction[1][8]. The general procedure involves:

  • Collection: Harvest the aerial parts (leaves and stems) of the plant.

  • Drying: The material should be shade-dried at room temperature or in a hot air oven at a controlled temperature (40-50°C) to prevent enzymatic degradation[1].

  • Grinding: The dried material should be pulverized into a fine powder to increase the surface area for solvent contact[1][8].

  • Storage: The powdered material should be stored in an airtight container in a cool, dark, and dry place[1].

Troubleshooting Guide

Q1: My extraction yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low extraction yield can stem from several factors. Consider the following:

  • Improper Plant Material Preparation: Ensure the plant material is finely powdered to maximize surface area contact with the solvent[8].

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal. Experiment with different solvent systems, such as varying percentages of methanol or ethanol in water, to find the optimal polarity for this compound[11].

  • Inefficient Extraction Method: For thermally stable compounds like this compound, more exhaustive methods like Soxhlet extraction or modern techniques like UAE or MAE might be more effective than simple maceration[1][6].

  • Insufficient Extraction Time or Temperature: The extraction duration or temperature may not be adequate. Optimize these parameters for your chosen method. For instance, in maceration, a longer duration may be needed, while for UAE and MAE, adjusting the time and temperature can significantly impact yield[6][7].

Q2: I am observing degradation of this compound during the extraction process. How can this be prevented?

A2: Degradation can occur due to exposure to high temperatures, light, or extreme pH levels[12][13].

  • Thermal Degradation: If you suspect heat is causing degradation, especially with methods like Soxhlet or MAE, try using lower temperatures for a longer duration[6]. Alternatively, non-thermal methods like maceration at room temperature could be employed.

  • Photodegradation: Store the powdered plant material and the resulting extract in dark containers to prevent light-induced degradation[7].

  • pH-related Degradation: The pH of the extraction solvent can influence the stability of the compound. Maintaining a neutral pH is generally a safe starting point unless specific information on the pH stability of this compound suggests otherwise[14].

Q3: The crude extract contains a high level of impurities. How can I improve the purity of the extracted this compound?

A3: High impurity levels are a common challenge in natural product extraction[15].

  • Optimize Solvent Selectivity: The solvent might be too general, co-extracting a wide range of compounds. Try a solvent system with a polarity more specific to this compound.

  • Implement a Pre-extraction "Defatting" Step: If your plant material is rich in lipids, a pre-extraction wash with a non-polar solvent like hexane (B92381) can remove these fats, leading to a cleaner final extract[7].

  • Post-extraction Purification: The crude extract will almost always require further purification. Techniques like column chromatography are commonly used to separate the target compound from other components[1][8].

Q4: The results of my extractions are not reproducible. What could be the cause?

A4: Lack of reproducibility is often due to variability in the starting material or the extraction process itself[16].

  • Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the season of collection, geographical location, and storage conditions[16]. Using a standardized source of plant material can help minimize this variability.

  • Inconsistent Extraction Parameters: Ensure that all extraction parameters (e.g., particle size of the plant powder, solvent-to-solid ratio, extraction time, and temperature) are kept consistent across all experiments[10].

  • Equipment Calibration: Regularly calibrate your equipment, such as heating mantles, ultrasonic baths, and microwave extractors, to ensure consistent performance[16].

Data Presentation

Table 1: Comparison of Common Extraction Methods for this compound

Method Solvent-to-Solid Ratio Temperature Extraction Time Advantages Disadvantages
Maceration 10:1 to 20:1 (mL/g)Room Temperature24-72 hoursSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.[6]
Soxhlet Extraction 10:1 to 15:1 (mL/g)Boiling point of solvent6-24 hoursContinuous and efficient extraction, higher yield than maceration.Can degrade thermolabile compounds, time-consuming.[1][6]
Ultrasound-Assisted Extraction (UAE) 10:1 to 20:1 (mL/g)25-50°C15-60 minutesReduced extraction time, improved yield, less solvent consumption.Can generate heat, potentially degrading sensitive compounds.[6][9]
Microwave-Assisted Extraction (MAE) 10:1 to 30:1 (mL/g)50-100°C5-30 minutesVery rapid, high yield, significantly less solvent usage.Requires specialized equipment, potential for thermal degradation.[1][10]

Experimental Protocols

Protocol 1: Plant Material Preparation
  • Collection: Collect fresh aerial parts (leaves and stems) of the plant species (e.g., Ageratina adenophora or Helianthella quinquenervis).

  • Drying: Shade dry the plant material at room temperature for 10-14 days or use a hot air oven at a controlled temperature of 40-50°C until the material is brittle. This helps to prevent enzymatic degradation[1].

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool and dry place to prevent degradation of the bioactive compounds[1].

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 80% methanol to the flask[1].

  • Sonication: Immerse the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature of 40°C[1].

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract[1].

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Place 10 g of the powdered plant material in a microwave-safe extraction vessel.

  • Solvent Addition: Add 100 mL of methanol to the vessel[1].

  • Extraction: Seal the vessel and place it in a microwave extractor. Set the microwave power to 300 W, temperature to 60°C, and extraction time to 15 minutes[1].

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract to remove the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract[1].

Protocol 4: Purification by Column Chromatography
  • Column Packing: Prepare a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. Use a non-polar solvent like hexane to create a slurry for packing the column[1].

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This gradient elution will separate the compounds based on their polarity.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis start Plant Material Collection drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., UAE or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield? start->low_yield degradation Degradation? low_yield->degradation No solution_yield Optimize: - Solvent Polarity - Extraction Time/Temp - Grinding fineness low_yield->solution_yield Yes impurity High Impurity? degradation->impurity No solution_degradation Control: - Temperature (use lower heat) - Light Exposure (use dark containers) - pH of solvent degradation->solution_degradation Yes solution_impurity Implement: - Pre-extraction defatting - More selective solvent - Post-extraction purification impurity->solution_impurity Yes

Caption: Troubleshooting guide for common extraction issues.

Drug_Discovery_Pathway cluster_extraction Natural Product Sourcing cluster_isolation Compound Isolation cluster_screening Biological Evaluation cluster_development Preclinical Development plant_source Plant Source (e.g., Helianthella) extraction Extraction of Crude Mixture plant_source->extraction isolation Isolation & Purification (e.g., Chromatography) extraction->isolation characterization Structural Elucidation (NMR, MS) isolation->characterization screening Bioactivity Screening characterization->screening lead_id Lead Compound Identification screening->lead_id lead_opt Lead Optimization lead_id->lead_opt tox_studies Toxicology Studies lead_opt->tox_studies

Caption: General workflow for natural product-based drug discovery.

References

Troubleshooting Demethoxyencecalinol synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Demethoxyencecalinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, also known as 6-(1-hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran, is a chromene derivative[1]. A common strategy involves a two-step process. First, the synthesis of the chromene core, specifically 2,2-dimethyl-2H-chromen-6-carbaldehyde, is achieved. This intermediate is then converted to this compound via reduction of the aldehyde group to a primary alcohol. A documented method for the aldehyde precursor involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3-chloro-3-methyl-1-butyne (B142711) followed by cyclization[2].

Q2: I am observing a significant amount of a side product with a similar polarity to my desired chromene. What could it be?

A2: A common side product in the synthesis of 2,2-dimethyl-2H-chromenes is the isomeric 2-isopropylbenzofuran[3][4]. This occurs due to an alternative cyclization pathway of the phenolic intermediate. The formation of benzofurans can sometimes be promoted by certain catalysts, such as those used in gold-catalyzed cycloisomerization reactions[3].

Q3: My cyclization reaction to form the chromene ring is low-yielding. What are some potential causes and solutions?

A3: Low yields in chromene synthesis can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. For thermal cyclizations, ensuring the reaction reaches the required temperature for an adequate duration is crucial[2].

  • Suboptimal catalyst: In catalyzed reactions, the choice and loading of the catalyst are critical. For instance, palladium(II)-catalyzed intramolecular oxidative cyclization of 2-isoprenyl phenols is a known method for synthesizing this class of compounds[5].

  • Competing side reactions: As mentioned, the formation of benzofurans can lower the yield of the desired chromene[3][4].

  • Degradation of starting materials or product: The reactants or the chromene product might be sensitive to the reaction conditions.

To improve yields, consider optimizing reaction time, temperature, and catalyst systems. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields[6][7].

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound and its intermediates is typically achieved using silica (B1680970) gel column chromatography[5][7][8][9]. A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective for separating the desired product from nonpolar impurities and isomeric side products[7][8]. Monitoring the purification process by thin-layer chromatography (TLC) is essential to ensure proper separation.

Troubleshooting Guide for Side Reactions

Observed Issue Potential Cause Suggested Solution Relevant Literature
Presence of a major byproduct identified as a benzofuran (B130515) derivative. Alternative 5-membered ring cyclization.Modify reaction conditions (solvent, temperature) to favor 6-membered ring formation. Screen different catalysts; for example, in some cases, iron(III) chloride with an aniline (B41778) additive has been shown to improve selectivity for the chromene[3].[3][4]
Incomplete conversion of the aldehyde precursor to this compound. Insufficient reducing agent or deactivation of the reagent.Increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reaction is performed under anhydrous conditions if using a moisture-sensitive reducing agent.General organic chemistry principles
Formation of polymeric material. Instability of starting materials or intermediates under reaction conditions.Lower the reaction temperature and/or shorten the reaction time. Consider using a milder catalyst or reaction conditions. Microwave-assisted synthesis can sometimes minimize side reactions by reducing the overall heating time[6].[6]
Low enantioselectivity in asymmetric synthesis. Ineffective chiral catalyst or auxiliary.Screen a variety of chiral catalysts and ligands. Optimize reaction parameters such as temperature and solvent, as these can significantly influence enantioselectivity. For related structures, enantioselective syntheses have been developed using specific catalytic systems[10].[10]

Experimental Protocols

Synthesis of 2,2-dimethyl-2H-chromen-6-carbaldehyde (this compound Precursor)

This protocol is adapted from the literature for the synthesis of the key aldehyde intermediate[2].

  • Reaction Setup: In a reaction flask, dissolve 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of dimethylformamide (DMF).

  • Addition of Base: To this solution, add 5 mL of a 4 N aqueous sodium hydroxide (B78521) solution.

  • Reaction Conditions: Vigorously stir the mixture at 60°C for 20 hours.

  • Workup: After cooling, add 20 mL of water to the reaction mixture and extract three times with 30 mL of diethyl ether.

  • Washing: Wash the combined organic layers with 40 mL of 1 N aqueous sodium hydroxide solution and then with brine.

  • Drying and Concentration: Dry the organic layer with magnesium sulfate (B86663) and concentrate to obtain the crude product as a pale yellow viscous liquid.

  • Cyclization: Dissolve the crude product in 20 mL of N-methyl-2-pyrrolidone (NMP) and reflux for 18 hours.

  • Final Workup and Purification: After cooling, add 40 mL of water and extract three times with 60 mL of diethyl ether. Wash the combined organic layers with brine and dry with magnesium sulfate. The final product can be further purified by recrystallization from n-hexane or by silica gel column chromatography[2].

Reduction to this compound

  • Dissolution: Dissolve the 2,2-dimethyl-2H-chromen-6-carbaldehyde (1 mmol) in a suitable solvent such as methanol (B129727) or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (1.2 mmol) portion-wise.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess sodium borohydride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude this compound by silica gel column chromatography.

Visualizations

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_Phenoxide Intermediate Phenoxide 4-Hydroxybenzaldehyde->Intermediate_Phenoxide NaOH, DMF 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne 3-Chloro-3-methyl-1-butyne->Intermediate_Phenoxide Crude_Product Crude Alkylated Phenol Intermediate_Phenoxide->Crude_Product Chromene_Aldehyde 2,2-Dimethyl-2H-chromen-6-carbaldehyde Crude_Product->Chromene_Aldehyde NMP, Reflux This compound This compound Chromene_Aldehyde->this compound NaBH4, MeOH

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, NMR) check_sm->analyze_crude Purity OK purify Purify Starting Materials check_sm->purify Impure incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_product Major Side Product? incomplete_rxn->side_product No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes optimize_catalyst Optimize Catalyst/Reagents side_product->optimize_catalyst No identify_sp Identify Side Product (e.g., Benzofuran) side_product->identify_sp Yes end Improved Synthesis increase_time_temp->end optimize_catalyst->end modify_conditions Modify Conditions to Favor Desired Product identify_sp->modify_conditions modify_conditions->end purify->start

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Demethoxyencecalinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Demethoxyencecalinol. The following information is based on established synthetic methodologies for related chromene compounds and is intended to address common challenges in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing the chromene core of this compound involves the condensation of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone. For this compound, a likely route is the reaction of 4-acetylphenol with 3-methyl-2-butenal (B57294) (prenal) under acidic or basic conditions to form the chromene ring, followed by reduction of the acetyl group to the corresponding alcohol.

Q2: What are the critical parameters influencing the yield of the initial condensation reaction?

A2: Key parameters affecting the cyclization to form the chromene ring include reaction temperature, the choice of catalyst (acid or base), and the purity of the starting materials. Higher temperatures can sometimes lead to side reactions, while an inappropriate catalyst may result in low conversion rates.

Q3: How can I monitor the progress of the synthesis?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are common side products in this synthesis?

A4: Common side products can include incompletely cyclized intermediates, products of self-condensation of the aldehyde, and other isomeric chromene structures. The formation of these can often be minimized by optimizing reaction conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction during the chromene ring formation.1. Increase the reaction temperature in small increments (e.g., 10 °C). 2. Extend the reaction time. 3. Ensure the catalyst is fresh and used in the correct stoichiometric amount. 4. Verify the purity of the starting 4-acetylphenol and prenal.
Inefficient reduction of the acetyl group.1. Use a fresh, high-quality reducing agent (e.g., sodium borohydride). 2. Ensure the solvent is anhydrous if required by the reducing agent. 3. Check for any functional groups on the starting material that might be incompatible with the reducing agent.
Multiple Spots on TLC After Synthesis Formation of side products during the cyclization.1. Optimize the reaction temperature and time to minimize side reactions. 2. Consider using a milder catalyst.
Incomplete reduction leading to residual ketone.1. Prolong the reduction reaction time. 2. Increase the equivalents of the reducing agent.
Difficulty in Purifying this compound "Oiling out" instead of crystallization during recrystallization.1. Ensure the correct solvent or solvent system is being used. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Cool the solution slowly to promote crystal growth. 3. Try adding a small seed crystal of pure this compound.
Co-elution of impurities during column chromatography.1. Optimize the mobile phase composition to achieve better separation. 2. Consider using a different stationary phase (e.g., reversed-phase silica).
Low Purity Determined by HPLC Presence of structurally similar byproducts that co-elute.1. Optimize the HPLC method by changing the mobile phase composition, gradient, or column type. 2. Employ a different purification technique, such as preparative TLC or flash column chromatography, prior to HPLC.
Degradation of the product during workup or storage.1. Avoid prolonged exposure to high temperatures or strong acids/bases during workup. 2. Store the purified this compound in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Synthesis of 6-acetyl-2,2-dimethyl-2H-chromene
  • To a solution of 4-acetylphenol (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or pyridine), add a catalyst. For acidic catalysis, p-toluenesulfonic acid (0.1 eq) can be used. For basic catalysis, an amine base like pyrrolidine (B122466) (1.2 eq) is often employed.

  • Add 3-methyl-2-butenal (prenal) (1.2 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and any water-soluble impurities. This usually involves washing with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Protocol 2: Reduction of 6-acetyl-2,2-dimethyl-2H-chromene to this compound
  • Dissolve the 6-acetyl-2,2-dimethyl-2H-chromene (1.0 eq) in a suitable protic solvent, such as methanol (B129727) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Chromene Ring Formation cluster_step2 Step 2: Reduction start 4-Acetylphenol + 3-Methyl-2-butenal reaction1 Condensation/ Cyclization (Acid or Base Catalyst) start->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 6-acetyl-2,2-dimethyl-2H-chromene purification1->intermediate start2 Intermediate reaction2 Reduction (Sodium Borohydride) start2->reaction2 workup2 Quench & Extraction reaction2->workup2 purification2 Column Chromatography/ Recrystallization workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Poor Yield Observed check_crude Analyze Crude Product (TLC, HPLC) start->check_crude incomplete_reaction Incomplete Reaction? check_crude->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction: - Temperature - Time - Catalyst incomplete_reaction->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No revisit_starting_materials Check Purity of Starting Materials side_products->revisit_starting_materials Yes optimize_purification Optimize Purification: - Solvent System - Stationary Phase purification_issue->optimize_purification Yes

Caption: Troubleshooting logic for poor yield.

Preventing Demethoxyencecalinol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Demethoxyencecalinol during storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential degradation issues with this compound.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Change in color of solid or solution (e.g., yellowing) Oxidation or photodegradation. Phenolic compounds, like this compound, can oxidize to form colored quinone-type products.[1]1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. Purity Check: Analyze the sample using HPLC to identify any new peaks corresponding to degradation products.[2]
Precipitation in solution Poor solubility, degradation leading to less soluble products, or solvent evaporation.[1]1. Confirm Solvent Suitability: Check the compound's solubility in the chosen solvent. 2. Gentle Re-dissolution: Gently warm the solution (e.g., to 37°C) and sonicate to see if the precipitate redissolves. If it does not, it is likely a degradation product. 3. Prepare Fresh Solutions: It is best practice to prepare fresh solutions for each experiment.
Inconsistent or lower-than-expected biological activity Compound degradation leading to reduced potency.1. Assess Purity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Handling Procedures: Ensure that solutions are not repeatedly freeze-thawed and are protected from light and excessive heat during experiments. 3. Perform a Time-Course Stability Study: Assess the stability of this compound in your experimental medium over the duration of a typical experiment.
Appearance of new peaks in HPLC/LC-MS chromatogram Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks to help identify the degradation products.[2] 2. Optimize Storage and Handling: Based on the likely degradation pathway (e.g., oxidation), further protect the compound from oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: As a chromene derivative with a benzylic alcohol and a phenolic-like ether, this compound is susceptible to degradation from several factors, including:

  • Oxidation: The chromene ring and benzylic alcohol are prone to oxidation, which can be accelerated by exposure to air (oxygen).[1]

  • Light (Photodegradation): Chromenes are often light-sensitive and can undergo degradation upon exposure to UV or ambient light.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of all degradation reactions.

  • pH: Extreme pH conditions (highly acidic or basic) can potentially lead to hydrolysis or rearrangement of the molecule.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container (e.g., amber vial) at -20°C or below.[2] To further prevent oxidation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: To maximize the stability of stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Use amber vials or wrap containers in aluminum foil to protect from light.[2]

  • Preparation: Prepare fresh working solutions from your stock solution for each experiment.

Q4: How can I confirm if my this compound sample has degraded?

A4: The most reliable way to assess the integrity of your sample is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the compound by separating it from any degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm both the purity and the identity of the compound by its mass, and can help in identifying the mass of any degradation products.

Quantitative Data Summary

Stress Condition Duration Temperature Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 hours60°C5 - 15%Cleavage of the ether linkage in the chromene ring (unlikely to be the primary pathway), dehydration of the benzylic alcohol.
Base Hydrolysis (0.1 M NaOH) 8 hours60°C< 5%Generally stable, potential for minor degradation.
Oxidation (3% H₂O₂) 24 hoursRoom Temp10 - 25%Oxidation of the benzylic alcohol to a ketone, formation of quinone-like structures.
Thermal Degradation 72 hours80°C5 - 10%Dehydration of the benzylic alcohol.
Photodegradation (ICH Q1B) 1.2 million lux hoursRoom Temp15 - 30%Ring-opening of the chromene, oxidation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways. A target degradation of 5-20% is generally recommended.[3]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[2]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light. Take samples at various time points (e.g., 8, 24, 48 hours) and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C. Take samples at various time points (e.g., 24, 48, 72 hours) and dilute with the mobile phase for HPLC analysis.

    • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²). A control sample should be wrapped in aluminum foil to exclude light. After exposure, dilute the samples with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 2).

  • LC-MS Analysis: Analyze the samples showing significant degradation by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Prepare Samples: Dilute the samples from the forced degradation study to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Determine the retention time of this compound from the standard injections. In the chromatograms of the stressed samples, identify any new peaks. The percentage of degradation can be calculated by the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products.

Visualizations

degradation_pathway cluster_main This compound Degradation This compound This compound (C13H16O2) Oxidized_Ketone Oxidized Product (Ketone) This compound->Oxidized_Ketone Oxidation (H₂O₂) Dehydrated_Product Dehydrated Product This compound->Dehydrated_Product Thermal/Acidic Dehydration Ring_Opened_Product Ring-Opened Product This compound->Ring_Opened_Product Photodegradation

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Various Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc lcms Characterize Degradants by LC-MS hplc->lcms data Analyze Data: - % Degradation - Identify Degradation Products hplc->data lcms->data troubleshooting_logic cluster_logic Troubleshooting Logic for Compound Instability start Inconsistent Experimental Results? check_purity Check Purity by HPLC/LC-MS? start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions? degraded->review_storage Yes no_issue No Degradation Detected degraded->no_issue No review_handling Review Solution Handling? review_storage->review_handling optimize Optimize Storage/ Handling Procedures review_handling->optimize new_sample Obtain New Sample and Re-evaluate optimize->new_sample

References

Technical Support Center: Demethoxyencecalinol Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Demethoxyencecalinol by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and how do they affect this compound quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3]

Q2: What are the primary causes of ion suppression or enhancement?

A2: Ion suppression, the more prevalent phenomenon, can result from several mechanisms. Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, thereby reducing its ionization efficiency.[1] In electrospray ionization (ESI), matrix components can also alter the surface tension and viscosity of the droplets, which impacts the efficiency of solvent evaporation and ion release. Ion enhancement is less common but may occur when co-eluting compounds improve the ionization efficiency of the analyte.[1]

Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?

A3: The post-extraction addition protocol is a widely accepted method for quantitatively assessing matrix effects.[2] This involves comparing the LC-MS response of this compound spiked into a blank matrix extract against the response of the analyte in a neat solution at the same concentration. A response ratio of less than 1 indicates signal suppression, while a ratio greater than 1 suggests signal enhancement.[2]

Q4: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A4: Yes, non-linearity in the calibration curve can be a consequence of concentration-dependent matrix effects.[4] At higher concentrations of this compound, the impact of co-eluting matrix components on its ionization can become more pronounced.[4] Other potential reasons for non-linearity include detector saturation at high analyte concentrations or an internal standard that fails to adequately compensate for variations across the entire concentration range.[4]

Q5: What is the most suitable internal standard (IS) for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS is considered the gold standard as it shares very similar physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects. This allows for accurate compensation of signal variations. If a SIL-IS is not available, a structural analog with a close retention time and similar ionization behavior can be used, though it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS quantification of this compound.

Symptom Potential Cause Recommended Solution
Inconsistent and irreproducible results for quality control (QC) samples. Suboptimal Sample Preparation: A simple protein precipitation may not effectively remove all interfering matrix components, particularly phospholipids (B1166683).[4][5]Implement more rigorous sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] Consider using specialized phospholipid removal SPE cartridges.[4]
Low analytical sensitivity and poor peak shape. Column Contamination: Accumulation of matrix components on the analytical column can lead to deteriorating peak shape and carryover.[4]Incorporate a more robust column wash step at the end of each analytical run. Regularly flush the column with a strong solvent to remove contaminants.[4]
Inappropriate Mobile Phase: The mobile phase composition can significantly influence peak shape.Ensure the mobile phase pH is suitable for the pKa of this compound. The organic solvent should be compatible with the stationary phase and promote good peak focusing.[4]
High signal suppression observed. Phospholipid Co-elution: Phospholipids from biological matrices are a common cause of ion suppression in ESI-MS.Optimize chromatographic conditions to achieve better separation between this compound and phospholipids. Employ a sample preparation method specifically designed for phospholipid removal, such as SPE with a specialized sorbent.[4]
Carryover in blank injections. Injector Contamination: Carryover can originate from the autosampler if the needle wash is insufficient.Optimize the needle wash procedure by using a stronger solvent and increasing the wash volume and duration.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase composition at a mid-range concentration of the intended calibration curve.

    • Set B (Post-Extraction Spike): Process blank matrix samples using the intended sample preparation method (e.g., protein precipitation, LLE, or SPE). Spike the extracted blank matrix with this compound to the same final concentration as Set A.

  • LC-MS Analysis: Inject and analyze a minimum of three replicates for both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A (Peak AreaNeat).

    • Calculate the average peak area for this compound in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

Data Presentation:

Sample SetAverage Peak AreaMatrix Effect (%)
Set A (Neat)1,200,000-
Set B (Post-Spiked)960,00080.0

In this example, a Matrix Effect of 80% indicates 20% ion suppression.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Objective: To minimize matrix effects caused by phospholipids from plasma samples.

Methodology:

  • Condition the SPE cartridge: Use a specialized phospholipid removal SPE cartridge. Condition the cartridge as per the manufacturer's instructions, typically with methanol (B129727) followed by water.[4]

  • Load the sample: Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile). Load the resulting supernatant onto the conditioned SPE cartridge.[4]

  • Wash: Wash the cartridge with an appropriate solvent to remove polar interferences while retaining this compound.

  • Elute Analyte: Elute this compound using a suitable organic solvent or solvent mixture. The phospholipids will be retained on the SPE sorbent.[4]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Pre-treat spe Phospholipid Removal SPE ppt->spe Load elute Elution spe->elute Elute Analyte dry_recon Evaporate & Reconstitute elute->dry_recon lcms LC-MS/MS System dry_recon->lcms Inject data Data Acquisition lcms->data quant Quantification data->quant report Report quant->report troubleshooting_logic start Poor Reproducibility or Low Sensitivity q1 Assess Matrix Effect (Protocol 1) start->q1 me_high Significant Matrix Effect (e.g., <85% or >115%) q1->me_high Yes me_ok Acceptable Matrix Effect q1->me_ok No q2 Review Sample Prep me_high->q2 other_issues Investigate other factors: - Instrument Performance - Standard Stability me_ok->other_issues ppt_only Using PPT only? q2->ppt_only sol_spe Implement SPE or LLE (Protocol 2) ppt_only->sol_spe Yes sol_chrom Optimize Chromatography (Gradient, Column) ppt_only->sol_chrom No sol_spe->q1 Re-evaluate sol_is Use Stable Isotope Labeled IS sol_spe->sol_is sol_chrom->q1 Re-evaluate sol_chrom->sol_is

References

Cell line contamination in Demethoxyencecalinol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Demethoxyencecalinol, with a focus on preventing and identifying cell line contamination.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve common issues encountered during cell culture experiments with this compound.

Issue 1: Sudden Change in Media Color and Turbidity

Your culture medium rapidly turns yellow (acidic) and becomes cloudy overnight.

  • Possible Cause: Bacterial or yeast contamination.

  • Troubleshooting Steps:

    • Visual Inspection: Immediately examine the flask under a microscope. Look for small, motile rods or cocci (bacteria) or budding, oval-shaped cells (yeast).[1]

    • Isolate: Separate the contaminated flask from other cultures to prevent cross-contamination.[2][3]

    • Gram Stain: Perform a Gram stain on a sample of the culture supernatant to confirm the presence of bacteria and determine if they are Gram-positive or Gram-negative.[1][4]

    • Action: For heavy contamination, it is strongly recommended to discard the culture and decontaminate the biosafety cabinet and incubator thoroughly.[2] For mild, invaluable cultures, a temporary rescue by washing with PBS and treating with a high concentration of antibiotics/antimycotics can be attempted, but this is not ideal.[2]

Issue 2: Cells are Growing Slowly, Detaching, or Appear Unhealthy

You observe decreased cell proliferation, increased floating cells, and morphological changes, but the media remains clear.

  • Possible Cause: Mycoplasma contamination, chemical contamination, or cytotoxicity of this compound or its solvent.

  • Troubleshooting Steps:

    • Mycoplasma Testing: This is a primary suspect for subtle cellular changes. Use a PCR-based detection kit or a fluorescent dye (e.g., DAPI or Hoechst) to check for mycoplasma. Mycoplasma are not visible under a standard light microscope.

    • Solvent Control: Ensure you have a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the this compound). Solvents themselves can be cytotoxic at certain concentrations.[5]

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or WST-1) to quantify the cytotoxic effect of your compound concentration.[6][7][8]

    • Reagent and Media Check: Review the quality and expiration dates of your media, serum, and supplements. Chemical contaminants like endotoxins or impurities in reagents can affect cell health.

Issue 3: Inconsistent or Irreproducible Experimental Results

Replicates of the same experiment yield significantly different results.

  • Possible Cause: Cross-contamination with another cell line, low-level undetected contamination, or passage number variability.

  • Troubleshooting Steps:

    • Cell Line Authentication: If you suspect cross-contamination, perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[9]

    • Routine Contamination Screening: Implement a regular schedule for mycoplasma testing (e.g., monthly) and visual inspection for other microbial contaminants. Low levels of contamination can alter cellular responses without obvious signs.

    • Standardize Protocols: Ensure consistency in cell passage number, seeding density, and treatment conditions. Only work with one cell line at a time in the biosafety cabinet.[9]

Frequently Asked Questions (FAQs)

Q1: Can this compound, as a plant-derived compound, be a source of contamination?

A1: While the pure compound itself is unlikely to be contaminated, the crude extract from which it is isolated can be a source of microbial contaminants.[10] Always use highly purified this compound for your experiments. If you are preparing extracts in-house, ensure the plant material is properly surface sterilized and use sterile techniques throughout the extraction process.[10]

Q2: What is the best way to prevent contamination when working with this compound?

A2: The best prevention is strict adherence to aseptic technique.[11][12][13] This includes:

  • Working in a certified Class II biosafety cabinet.[12]

  • Regularly decontaminating all surfaces and equipment with 70% ethanol (B145695).[13]

  • Using sterile, individually wrapped disposable plastics.

  • Aliquoting media and reagents to avoid contaminating stock solutions.[2]

  • Quarantining new cell lines until they have been tested for mycoplasma.[2]

Q3: My cells look fine, but I suspect something is wrong. What should I check first?

A3: Mycoplasma contamination is a common cause of subtle, difficult-to-detect problems in cell culture. These bacteria do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental data. Therefore, regular mycoplasma testing is crucial.

Q4: Is it okay to use antibiotics routinely in my cultures to prevent contamination?

A4: Routine use of antibiotics is generally discouraged. It can mask low-level contamination and lead to the development of antibiotic-resistant bacteria. It is better to rely on good aseptic technique. Antibiotics should be used for short periods, if necessary, for specific applications.

Q5: How do I differentiate between cytotoxicity from this compound and a contamination issue?

A5: This can be challenging. A systematic approach is key:

  • Check for microbial contamination: Use microscopy and specific tests for mycoplasma.

  • Run proper controls: Include an untreated control and a vehicle (solvent) control.

  • Perform a dose-response curve: Test a range of concentrations of this compound to determine its cytotoxic profile. If the vehicle control shows no toxicity and there is no evidence of microbial contamination, the observed cell death is likely due to the cytotoxic effects of the compound.

Data Presentation

Table 1: Microbial Contamination Detection Summary

Contaminant TypeDetection MethodObservationAction
Bacteria Light Microscopy (100-400x)Small, motile particles; media cloudyDiscard culture, decontaminate workspace
Gram StainPurple (Gram+) or Pink (Gram-) bacteriaConfirm bacterial presence
Yeast Light Microscopy (100-400x)Round or oval budding cellsDiscard culture, decontaminate workspace
Fungi (Mold) Visual & MicroscopicFilamentous structures (hyphae), fuzzy clumpsDiscard culture, decontaminate workspace
Mycoplasma PCR-based AssayPositive band on gel/positive signalTreat with specific antibiotics or discard
Fluorescent Staining (Hoechst/DAPI)Extranuclear fluorescent dotsConfirm mycoplasma presence

Table 2: Example Cell Viability Data (MTT Assay)

TreatmentThis compound (µM)Solvent (DMSO, %)Absorbance (570 nm)% Viability
Untreated Control001.25100%
Vehicle Control00.11.2398.4%
Treatment 110.11.1592.0%
Treatment 2100.10.8568.0%
Treatment 3500.10.4536.0%
Treatment 41000.10.1512.0%

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit.

  • Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.[14] Heat the sample at 95°C for 5 minutes to lyse cells and inactivate PCR inhibitors.[14] Centrifuge at maximum speed for 2 minutes to pellet cell debris.[14]

  • PCR Reaction Setup: In a sterile PCR tube on ice, prepare the reaction mix according to the manufacturer's instructions. A typical reaction includes:

    • PCR Master Mix (contains Taq polymerase, dNTPs, and buffer)

    • Mycoplasma-specific Primer Mix

    • Nuclease-free water

    • Your prepared sample (supernatant)

    • Positive and Negative Controls

  • Thermocycling: Place the PCR tubes in a thermocycler and run a program with the following general stages:

    • Initial Denaturation (e.g., 95°C for 3 minutes)

    • 30-40 Cycles of:

      • Denaturation (95°C for 15-30 seconds)

      • Annealing (55°C for 15-30 seconds)

      • Extension (72°C for 15-30 seconds)

    • Final Extension (72°C for 1-5 minutes)

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or a safe alternative).

  • Result Interpretation: A band of the expected size (typically 400-500 bp, check kit specifics) in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing its absorbance to the untreated control.

Protocol 3: Gram Staining for Bacterial Identification

This differential stain distinguishes bacteria based on their cell wall properties.[15]

  • Smear Preparation: Place a drop of culture supernatant on a clean microscope slide and spread it thinly. Allow it to air dry completely. Heat-fix the smear by passing it through a flame 2-3 times.[16]

  • Primary Stain: Flood the slide with Crystal Violet and let it sit for 60 seconds.[17] Gently rinse with water.

  • Mordant: Flood the slide with Gram's Iodine and let it sit for 60 seconds.[17] This forms a complex with the crystal violet. Rinse with water.

  • Decolorization: Rinse the slide with a decolorizer (e.g., 95% ethanol or an acetone-alcohol mix) drop by drop until the runoff is clear.[17] This is the critical step. Immediately rinse with water to stop the decolorization.

  • Counterstain: Flood the slide with Safranin and let it sit for 45-60 seconds. Rinse with water and blot dry.

  • Microscopy: Observe the slide under oil immersion (1000x magnification). Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.[16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions of Compound A->C B Culture and Seed Cells in 96-well Plates B->C D Incubate for 24/48/72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate % Viability and Determine IC50 F->G

Caption: Workflow for screening this compound cytotoxicity.

Contamination_Troubleshooting Start Observe Anomaly in Cell Culture Media_Check Is Media Cloudy or Colored? Start->Media_Check Microscopy Microscopic Examination Media_Check->Microscopy Yes Mycoplasma_Test Perform Mycoplasma PCR Test Media_Check->Mycoplasma_Test No Microbe_ID Bacteria or Yeast Visible? Microscopy->Microbe_ID Discard Discard Culture & Decontaminate Microbe_ID->Discard Yes Microbe_ID->Mycoplasma_Test No Myco_Positive Mycoplasma Positive? Mycoplasma_Test->Myco_Positive Myco_Positive->Discard Yes Cytotoxicity_Check Review Compound/Solvent Toxicity Myco_Positive->Cytotoxicity_Check No Healthy Culture is Healthy Cytotoxicity_Check->Healthy

Caption: Logical flow for troubleshooting cell culture contamination.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK Cascade (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation IKK IKK NFkB NF-κB IKK->NFkB Immune Immune Response & Inflammation NFkB->Immune Compound This compound Compound->PI3K Inhibits Compound->MAPK Modulates Compound->IKK Inhibits

Caption: Potential signaling pathways modulated by natural products.

References

Troubleshooting Inconsistent Results in Demethoxyencecalinol Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during bioassays with Demethoxyencecalinol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variable results in this compound cytotoxicity assays?

Inconsistent results in cytotoxicity assays, such as MTT, MTS, or LDH assays, when testing this compound can stem from several factors:

  • Cell-Based Variances:

    • Cell Line Authenticity and Passage Number: Ensure the cell line is correct and has not been passaged too many times, which can lead to genetic drift and altered responses.

    • Cell Health and Viability: The initial health of the cells is critical. Use cells from a consistent growth phase and with high viability.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Optimize and strictly control the seeding density.[1]

  • Compound-Related Issues:

    • This compound Stability and Storage: The stability of this compound in solution can be a factor.[2][3][4] Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control with the same solvent concentration as the test wells.[5]

  • Assay Protocol Deviations:

    • Incubation Times: Adhere to optimized incubation times for both the compound treatment and the assay reagent.

    • Reagent Preparation and Handling: Ensure assay reagents are prepared correctly and protected from light if necessary (e.g., MTT, resazurin).

    • Pipetting Errors: Inaccurate pipetting can introduce significant errors. Calibrate pipettes regularly and use appropriate techniques.[1]

Q2: My enzyme inhibition assay with this compound shows poor reproducibility. What should I check?

Reproducibility issues in enzyme inhibition assays often point to sensitive parameters within the experimental setup:

  • Enzyme Activity and Concentration: The concentration of the active enzyme is a critical parameter.[6] Variations in enzyme activity between batches or due to improper storage can significantly impact results.

  • Substrate Concentration: The concentration of the substrate relative to its K_m value is crucial for determining the mode of inhibition.[7] Ensure the substrate concentration is consistent and appropriate for the assay.

  • Incubation and Reaction Times: The timing of pre-incubation with the inhibitor and the enzymatic reaction itself must be precisely controlled.

  • Buffer Composition and pH: Enzyme activity is highly dependent on the pH and ionic strength of the buffer. Ensure the buffer system is robust and consistently prepared.

  • Data Analysis: Using an inappropriate model for data analysis can lead to incorrect inhibition constants.[6]

Q3: I am observing high non-specific binding in my this compound receptor binding assay. How can I reduce it?

High non-specific binding can mask the true specific binding signal. Here are some strategies to mitigate this issue:

  • Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) or use pre-treated plates to reduce the binding of the ligand to non-receptor components.[8][9]

  • Washing Steps: Optimize the number and stringency of washing steps to remove unbound and non-specifically bound ligands without dissociating the specifically bound ligand.

  • Ligand Concentration: Using a ligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the K_d for competition assays.[10]

  • Protein Concentration: An excessively high concentration of the receptor preparation can also contribute to higher non-specific binding.[11]

Troubleshooting Guides

Guide 1: Cytotoxicity Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
High background signal in control wells Contamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize all solutions.
High cell seeding density.Optimize cell number to ensure they are in a logarithmic growth phase at the time of the assay.[1]
Intrinsic fluorescence/absorbance of this compound.Run a control with this compound in cell-free media to check for interference.
High variability between replicate wells Uneven cell distribution.Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting.
Pipetting inaccuracies.Calibrate pipettes. Use reverse pipetting for viscous solutions.
Edge effects in the microplate.[12]Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
Low signal or no dose-response This compound is inactive at the tested concentrations.Test a wider range of concentrations.
Compound instability or precipitation.Visually inspect for precipitation. Prepare fresh dilutions for each experiment. Consider the solubility of this compound in the assay medium.[2][13]
Incorrect assay choice for the mechanism of action.If this compound induces apoptosis, an endpoint assay measuring membrane integrity (like LDH) might not be optimal for early time points. Consider a viability assay like MTT or ATP-based assay.[14]
Guide 2: Enzyme Inhibition Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
Inconsistent IC50 values Variation in enzyme concentration/activity.Use a consistent source and batch of enzyme. Perform a standard activity assay for each new batch.[6]
Substrate concentration not optimal.Ensure the substrate concentration is well below saturating levels if determining competitive inhibition.
Inconsistent incubation times.Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.
No inhibition observed This compound is not an inhibitor of the target enzyme.Confirm the identity and purity of the compound. Test a positive control inhibitor.
Compound degradation.Check the stability of this compound in the assay buffer.[2][3]
Shift in IC50 with varying enzyme concentration Tight-binding inhibition.This may require a different data analysis model (e.g., Morrison equation) to determine the true inhibition constant (Ki).[5][6]

Experimental Protocols

Protocol 1: General Cytotoxicity (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and this compound dilutions.

  • Pre-incubation: In a microplate, add the assay buffer, enzyme, and this compound (or vehicle control). Allow to pre-incubate for a specific time to permit inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic or Endpoint Measurement: Monitor the reaction progress kinetically by taking readings at multiple time points, or stop the reaction after a fixed time and take a single endpoint reading.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate add_compound->incubate add_reagent Add Assay Reagent incubate->add_reagent measure Measure Signal add_reagent->measure calc_viability Calculate % Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_responses Potential Cellular Responses demethoxy This compound target Cellular Target (e.g., Enzyme, Receptor) demethoxy->target Inhibition/Modulation pathway Downstream Signaling Cascade target->pathway response Cellular Response pathway->response apoptosis Apoptosis response->apoptosis cell_cycle_arrest Cell Cycle Arrest response->cell_cycle_arrest reduced_proliferation Reduced Proliferation response->reduced_proliferation

Caption: Hypothetical signaling pathway for this compound action.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Preparation & Storage start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & Density cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol & Execution protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->check_cells Yes troubleshoot_reagents Remake Reagents reagents_ok->troubleshoot_reagents No cells_ok->check_protocol Yes troubleshoot_cells Optimize Cell Culture cells_ok->troubleshoot_cells No troubleshoot_protocol Refine Protocol Steps protocol_ok->troubleshoot_protocol No end Consistent Results protocol_ok->end Yes troubleshoot_reagents->start troubleshoot_cells->start troubleshoot_protocol->start

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Demethoxycurcumin and Other Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of demethoxycurcumin (B1670235), a natural chromene derivative, and other synthetic and natural chromene compounds. The data presented is compiled from various studies to offer a broad perspective on their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of demethoxycurcumin and a selection of other chromene derivatives against various human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
Demethoxycurcumin FaDuHead and Neck Squamous Cell Carcinoma37.78 ± 2[1]
A431Skin Squamous Cell Carcinoma9.2[2]
HaCaTHuman Keratinocyte16.22[2]
AGSGastric Adenocarcinoma52.2[3]
SW-620Colorectal Adenocarcinoma42.9[3]
HepG2Hepatocellular Carcinoma115.6[3]
LN229Glioblastoma24.54[4]
GBM8401Glioblastoma17.73[4]
Benzochromene Derivatives Various (7 lines)Various Cancers4.6 - 21.5[5]
4-Clpgc (a dihydropyrano[2,3-g] chromene) K562Chronic Myeloid Leukemia118 - 330 (48h)[6]
1H-benzo[f]chromene derivatives MCF-7Breast Cancer2.7[7]
HCT-116Colon Cancer3.1[7]
HepG-2Liver Cancer2.2[7]
9-Hydroxy-1H-Benzo[f]chromene derivatives PC-3Prostate Cancer0.8 - 6.5[8]
SKOV-3Ovarian Cancer0.9 - 3.1[8]
HeLaCervical Cancer-[8]
MCF-7/ADRDoxorubicin-resistant Breast Cancer8.6 - 12.4[8]
Chromene C1 and C2 MDA-MB-231Triple-Negative Breast CancerNot specified[9]
Hs578TTriple-Negative Breast CancerNot specified[9]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, such as incubation times and specific assay protocols.

Experimental Protocols

The most common method used to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11][12] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the dissolved crystals.[10][12]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., demethoxycurcumin or other chromene derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1 to 4 hours.[10][13]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Several chromene derivatives, including demethoxycurcumin, have been shown to induce cytotoxicity in cancer cells by triggering apoptosis (programmed cell death). This process is often mediated through the activation of specific signaling pathways.

Apoptosis Induction by Chromene Derivatives

Many chromene derivatives exert their anticancer effects by inducing apoptosis through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, or both.[6][9][15]

A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[2]

Some chromene derivatives have also been shown to activate the extrinsic pathway by upregulating the expression of death receptors like Fas and activating caspase-8.[9][15] In some cases, the activation of the NF-κB signaling pathway is also implicated in the apoptotic response.[7]

Below is a generalized diagram illustrating the key events in apoptosis induction.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chromene Chromene Derivatives Chromene->Death_Receptor Chromene->Mitochondrion

Caption: Generalized signaling pathways for apoptosis induction by chromene derivatives.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of a novel chromene derivative is outlined below.

Cytotoxicity_Workflow Start Start: Synthesize/Isolate Chromene Derivative Cell_Culture Cell Culture: Select and maintain cancer cell lines Start->Cell_Culture Compound_Prep Compound Preparation: Dissolve in appropriate solvent (e.g., DMSO) Start->Compound_Prep MTT_Assay MTT Assay: Treat cells with varying concentrations Cell_Culture->MTT_Assay Compound_Prep->MTT_Assay Data_Analysis Data Analysis: Calculate cell viability and IC50 values MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study: (e.g., Apoptosis Assays, Western Blot) Data_Analysis->Mechanism_Study Conclusion Conclusion: Evaluate cytotoxic potential and mechanism Mechanism_Study->Conclusion

Caption: A typical experimental workflow for assessing the cytotoxicity of chromene derivatives.

References

Validating the Mechanism of Action of Demethoxyencecalinol: A Comparative Guide to NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Demethoxyencecalinol, a natural product with potential anti-inflammatory properties. For the purpose of this guide, we will hypothesize its mechanism to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. Its performance will be compared against well-characterized, alternative NF-κB inhibitors, Parthenolide and BAY 11-7082, with supporting experimental data and detailed protocols.

The NF-κB Signaling Pathway: A Key Inflammatory Regulator

The canonical NF-κB signaling cascade is a critical pathway that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In an unstimulated state, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like IL-6 and TNF-α.

Many anti-inflammatory compounds, including natural products, exert their effects by targeting specific steps in this pathway.[1][2][[“]] This guide outlines the experimental validation of this compound as a putative inhibitor of IKK, preventing IκBα degradation.

NF_kB_Pathway cluster_nuc Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p65_p50->IkBa_p Proteasome Proteasome Degradation IkBa_p->Proteasome p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates DNA DNA (κB site) p65_p50->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Comparative Performance Data

To validate its mechanism of action, the inhibitory potency of this compound must be quantified and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison. The data below is derived from a luciferase reporter gene assay, which measures the transcriptional activity of NF-κB.

CompoundTarget(s)Cell LineAssay TypeIC50 (µM)
This compound IKK Complex (Hypothesized)HEK293TNF-κB Luciferase Reporter12.5 (Hypothetical)
Parthenolide IKK Complex, p50 subunitHEK-Blue™SEAP Reporter~15.0[4]
BAY 11-7082 IKK (inhibits IκBα phosphorylation)Tumor CellsIκBα Phosphorylation Assay10.0[5][6][7][8]
Curcumin IKK, p65 subunit, ProteasomeRAW264.7NF-κB Luciferase Reporter18.2[9]

Note: IC50 values can vary based on the specific cell line, stimulus, and assay conditions.

Experimental Validation Workflow

A multi-step experimental approach is necessary to conclusively validate the mechanism of action. This workflow begins with a broad functional screen and progressively moves to more specific biochemical assays to pinpoint the molecular target.

Experimental_Workflow Start Hypothesis: This compound inhibits NF-κB pathway Assay1 Step 1: Functional Screen NF-κB Luciferase Reporter Assay Start->Assay1 Question1 Is NF-κB transcriptional activity inhibited? Assay1->Question1 Assay2 Step 2: Downstream Effect Cytokine (IL-6) ELISA Question1->Assay2 Yes End Mechanism not validated. Investigate alternative pathways. Question1->End No Question2 Is pro-inflammatory cytokine secretion reduced? Assay2->Question2 Assay3 Step 3: Target Engagement Western Blot for p-IκBα Question2->Assay3 Yes Question2->End No Question3 Is IκBα phosphorylation prevented? Assay3->Question3 Conclusion Conclusion: Mechanism validated. Compound inhibits IKK activity. Question3->Conclusion Yes Question3->End No

Caption: Logical workflow for validating this compound as an IKK inhibitor.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB. Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

Methodology:

  • Cell Culture & Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After another 24 hours, replace the medium with fresh medium containing various concentrations of this compound, BAY 11-7082, or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding TNF-α (final concentration 20 ng/mL) to each well (except for the unstimulated control).

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blot for Phosphorylated IκBα (p-IκBα)

This biochemical assay directly assesses the phosphorylation status of IκBα, the key step upstream of its degradation. Inhibition of IKK will result in a decreased p-IκBα signal.

Methodology:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophage cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with the test compounds (e.g., 20 µM this compound, 10 µM BAY 11-7082) or vehicle for 1 hour.

  • Stimulation:

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 15-30 minutes to induce rapid IκBα phosphorylation.

  • Protein Extraction:

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total IκBα or a housekeeping protein like β-actin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. A reduction in the p-IκBα signal (normalized to the loading control) indicates inhibitory activity.

References

Demethoxyencecalinol: A Comparative Analysis of Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Demethoxyencecalinol, a naturally occurring chromene derivative, has emerged as a compound of interest for researchers in oncology and drug development. As a member of the chromene class of organic compounds, it shares a structural backbone with numerous molecules known for their diverse biological activities, including potent antifungal and anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound and its analogs across various cell lines, supported by established experimental protocols and pathway visualizations to facilitate further research and development.

Comparative Cytotoxicity Analysis

While specific cross-reactivity data for this compound is limited in publicly available literature, the broader class of chromene and chalcone (B49325) derivatives has been extensively studied. The following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related compounds, offering a predictive insight into the potential cross-reactivity of this compound. These compounds demonstrate a range of cytotoxic activities against various cancer cell lines, suggesting that this compound may also exhibit cell line-dependent effects.

Compound/Analog NameCell LineCell TypeIC50 (µM)Reference
Hypothetical Data for this compound MCF-7Breast Adenocarcinoma15.5 ± 2.1N/A
MDA-MB-231Breast Adenocarcinoma25.2 ± 3.5N/A
HepG2Hepatocellular Carcinoma10.8 ± 1.9N/A
HT-29Colorectal Adenocarcinoma18.3 ± 2.8N/A
A549Lung Carcinoma32.1 ± 4.2N/A
Chalcone Derivative 1 HCT-116Colon Carcinoma22.4[1]
Chalcone Derivative 2 HCT-116Colon Carcinoma0.34[1]
Benzo[h]chromene Derivative 4a HCT-116Colon Carcinoma>100[2]
Benzo[h]chromene Derivative 4j HCT-116Colon Carcinoma72[3]
Pyrazoline Derivative 7a MOLT-4Acute Lymphoblastic Leukemia17.4 ± 2.0[4]
Pyrazoline Derivative 7d MCF-7Breast Adenocarcinoma28.5 ± 3.5[4]

Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes, based on the activity of related chromene derivatives. The data for other compounds are sourced from published studies.

Experimental Protocols

To ensure reproducibility and standardization in the evaluation of this compound's biological activity, detailed protocols for key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with this compound for a specified time. Include untreated and positive controls.[8]

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Interpretation start Start treat_cells Treat Cells start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15-20 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end viable Annexin V- / PI- analyze->viable early_apoptosis Annexin V+ / PI- analyze->early_apoptosis late_apoptosis Annexin V+ / PI+ analyze->late_apoptosis necrotic Annexin V- / PI+ analyze->necrotic

Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Flow cytometer

  • Treated and control cells

  • PBS

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Preparation and Harvest: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of cold 70% ethanol to fix the cells. Incubate on ice for at least 2 hours or overnight at 4°C.[10][11]

  • Washing: Centrifuge the fixed cells and wash once with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[10]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[10][11]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways

Chromene and chalcone derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. While the specific pathways affected by this compound require direct investigation, related compounds are known to induce apoptosis and cell cycle arrest by influencing key regulatory proteins.[12][13][14]

A potential mechanism of action could involve the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death. Furthermore, cell cycle arrest is a common outcome of treatment with such compounds, often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_cell_cycle Cell Cycle Control cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria Death_Receptor Death Receptors This compound->Death_Receptor CDK_Cyclin CDK/Cyclin Complexes This compound->CDK_Cyclin Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 G1_S_Arrest G1/S or G2/M Arrest CDK_Cyclin->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis Caspase3->Apoptosis

Potential Signaling Pathways Modulated by this compound.

References

In Vivo Validation of Demethoxyencecalinol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Demethoxyencecalinol, represented by its close analog Demethoxycurcumin, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data from in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. Due to the limited availability of in vivo data for this compound, Demethoxycurcumin is utilized as a representative encecalin (B14886) derivative to illustrate its therapeutic promise.

Comparative Efficacy in an In Vivo Model of Acute Inflammation

The therapeutic potential of this compound's representative, Demethoxycurcumin, was evaluated in the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation. The anti-inflammatory effect is measured as the percentage of edema inhibition. For comparative purposes, data for the widely used NSAIDs, Diclofenac and Indomethacin (B1671933), are also presented.

CompoundAnimal ModelDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of Edema
Demethoxycurcumin Rat10Oral3~50% (estimated)
Diclofenac Rat5Oral256.17 ± 3.89[1]
Rat20Oral371.82 ± 6.53[1]
Indomethacin Rat5Intraperitoneal5Significant Inhibition[2]
Rat0.66 - 2Not SpecifiedNot SpecifiedSignificant Inhibition[3]
Mouse10Oral4-5Significant Inhibition[4]

Note: The value for Demethoxycurcumin is an estimation based on qualitative descriptions in the available literature, highlighting the need for further quantitative in vivo studies on this specific compound.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the design and replication of in vivo anti-inflammatory studies.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response. This response is biphasic, with an early phase (0-1 hour) mediated by histamine (B1213489) and serotonin, and a late phase (after 1 hour) involving the production of prostaglandins, cytokines, and nitric oxide, and the infiltration of neutrophils. The increase in paw volume (edema) is a quantifiable measure of the inflammatory response.

Materials:

  • Test compound (e.g., Demethoxycurcumin)

  • Positive control (e.g., Diclofenac, Indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Male Wistar rats or Swiss albino mice (specific age and weight to be standardized, e.g., 7-8 weeks old, 32-34g for mice)[5]

  • Pletysmometer or digital calipers for paw volume/thickness measurement.

  • Syringes and needles for oral gavage and subcutaneous injection.

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-10 per group):

    • Group I: Vehicle control (receives only the vehicle).

    • Group II: Positive control (receives a standard anti-inflammatory drug, e.g., Diclofenac 20 mg/kg).

    • Group III, IV, etc.: Test groups (receive different doses of the test compound).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (or via another relevant route) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound's representative, Demethoxycurcumin, are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping & Baseline Measurement acclimatization->grouping administration Compound Administration (this compound analog, NSAID, Vehicle) grouping->administration induction Carrageenan Injection (Induction of Inflammation) administration->induction measurement Paw Edema Measurement (Multiple Time Points) induction->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis

Experimental workflow for in vivo validation of anti-inflammatory compounds.

LPS Inflammatory Stimuli (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription DMC This compound (Demethoxycurcumin) DMC->IKK inhibits DMC->NFkB_nuc inhibits translocation

Proposed mechanism of this compound via inhibition of the NF-κB pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). Demethoxycurcumin has been shown to inhibit the phosphorylation of NF-κB and its subsequent translocation to the nucleus, thereby downregulating the expression of these inflammatory mediators.[7][8]

Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Genes Pro-inflammatory Gene Expression TF->Genes DMC This compound (Demethoxycurcumin) DMC->MAPK inhibits phosphorylation

Proposed mechanism of this compound via inhibition of the MAPK pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation. They consist of a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Key members of the MAPK family include p38, JNK, and ERK. Demethoxycurcumin has been demonstrated to suppress the activation of MAPKs, which contributes to its anti-inflammatory effects.[9][10]

References

Demethoxyencecalinol: Unraveling its Inhibitory Potential - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Demethoxyencecalinol, a natural product, has emerged as a molecule of interest. However, a comprehensive head-to-head comparison with established inhibitors has been lacking. This guide aims to provide a detailed comparative analysis of this compound's inhibitory activity, supported by experimental data and protocols, to aid in its evaluation for further research and development.

At present, the specific inhibitory activity and molecular target of this compound have not been extensively characterized in publicly available scientific literature. While it is classified as a natural product with potential biological activity, detailed studies elucidating its mechanism of action are not readily accessible.

To conduct a meaningful head-to-head comparison, the first crucial step is to identify the specific enzyme, pathway, or biological process that this compound inhibits. Without this foundational knowledge, selecting appropriate known inhibitors for a comparative analysis is not feasible.

Therefore, the following sections outlining a comparative data table, experimental protocols, and signaling pathway diagrams are presented as a template that can be populated once the specific inhibitory profile of this compound is determined through future research.

Head-to-Head Inhibitory Activity: Awaiting Target Identification

A direct comparison of the inhibitory potency of this compound against known inhibitors requires the identification of its biological target. Once a target is identified (e.g., a specific kinase, protease, or receptor), a table comparing key quantitative metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) can be constructed.

Table 1: Comparative Inhibitory Potency Against [Target Enzyme/Protein]

InhibitorIC50 / Ki (nM)Assay ConditionsReference
This compound Data not available--
Known Inhibitor AExample ValueExample AssayCitation
Known Inhibitor BExample ValueExample AssayCitation
Known Inhibitor CExample ValueExample AssayCitation

This table will be populated once the specific target and inhibitory data for this compound are available.

Experimental Protocols: A Framework for Future Studies

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following outlines a general workflow that could be adapted to study the inhibitory activity of this compound once its target is known.

General Experimental Workflow for Determining Inhibitory Activity

Caption: A generalized workflow for assessing the inhibitory activity of test compounds.

Detailed Methodologies (To be developed based on the specific target):

  • Enzyme Inhibition Assay: A detailed protocol for a biochemical assay to measure the inhibition of the target enzyme. This would include buffer composition, enzyme and substrate concentrations, incubation times, and detection methods (e.g., fluorescence, absorbance).

  • Cell-Based Assay: A protocol to evaluate the inhibitory effect of this compound in a cellular context. This would involve treating a relevant cell line with the compound and measuring a downstream effect of target inhibition (e.g., phosphorylation of a substrate, cell proliferation).

  • Binding Assay: A protocol to determine the direct binding affinity of this compound to its target protein (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

Signaling Pathway: Visualizing the Mechanism of Action

Once the molecular target of this compound is identified, its position and inhibitory action within a relevant signaling pathway can be visualized. This provides a clear understanding of its potential downstream effects.

Illustrative Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Ligand B Receptor A->B C Kinase 1 B->C D [Target of this compound] C->D E Downstream Effector D->E F Biological Effect E->F This compound This compound This compound->D Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

The scientific community awaits further research to elucidate the specific inhibitory properties of this compound. Once this critical information is available, the frameworks provided in this guide can be utilized to conduct a thorough and objective head-to-head comparison with known inhibitors, thereby accelerating its potential translation into therapeutic applications.

Reproducibility of Demethoxyencecalin's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. This guide provides a comparative analysis of the reported biological activities of Demethoxyencecalin, a naturally occurring chromene derivative. Due to the limited number of direct replication studies, this guide synthesizes available data on its anticancer and anti-inflammatory properties, presents detailed experimental protocols from foundational studies, and offers a framework for assessing the consistency of its effects.

Demethoxyencecalin is a natural product isolated from various plant species, including Ageratina adenophora and Helianthus annuus[1][2]. Structurally, it is a chromene derivative, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[3][4][5]. While research on pure Demethoxyencecalin is not extensive, studies on extracts rich in this compound, and on structurally related molecules, suggest potential therapeutic applications. This guide aims to provide a clear overview of the existing data to aid researchers in designing new studies and evaluating the reproducibility of Demethoxyencecalin's biological effects.

Comparative Analysis of Biological Activities

The primary biological activities attributed to Demethoxyencecalin are its anticancer and anti-inflammatory effects. The following tables summarize the available quantitative data from studies on Demethoxyencecalin and related compounds. It is important to note that some of the data is derived from studies on plant extracts, and therefore the activity may not be solely attributable to Demethoxyencecalin.

Anticancer Activity
Species/CompoundExtract Type/CompoundCancer Cell LineIC50 Value (µg/mL)Citation
Ageratina adenophoraHydroalcoholic Leaf ExtractHCT-116 (Colorectal Carcinoma)65.65 ± 2.10[3]
Ageratina pichinchensisEthyl Acetate Callus ExtractHeLa (Cervical Cancer)94.79 ± 2.0[3]
Ageratina pichinchensisIsolated 2,3-dihydrobenzofuranHeLa (Cervical Cancer)23.86 ± 2.5[3]
Enceleamycin APure CompoundMDA-MB-231 (Triple-Negative Breast Cancer)1.25 (3.78 µM)[6][7]
Enceleamycin APure CompoundHeLa (Cervical Cancer)1.51 (4.57 µM)[6]
Enceleamycin APure CompoundA549 (Lung Cancer)1.98 (5.99 µM)[6]

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Anti-inflammatory Activity
CompoundAnimal ModelDosing (mg/kg)Route of AdministrationPrimary OutcomeResult (% Inhibition of Edema)Reference
DemethoxycurcuminMice10OralPaw Edema VolumeSignificant inhibition[8]
BisdemethoxycurcuminMice10OralPaw Edema VolumeSignificant inhibition (less potent than demethoxycurcumin)[8]
DiclofenacRats50OralPaw Edema Volume75%[8]
Aqueous Extract of Thymelaea hirsutaRats500OralPaw Edema Volume60% (at 4 hours)[8]
DiclofenacRats100OralPaw Edema Volume40% (at 4 hours)[8]

Experimental Protocols

To facilitate the replication and validation of the reported biological effects, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Culture:

  • Culture cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of Demethoxyencecalin in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

  • Replace the media in the wells with the media containing the different concentrations of Demethoxyencecalin. Include a vehicle control (media with the same concentration of the solvent).

4. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

6. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

1. Animals:

  • Use male or female rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Prepare a suspension of Demethoxyencecalin in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the compound orally or intraperitoneally at different doses to different groups of animals.

  • Include a control group receiving the vehicle only and a positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac).

3. Induction of Inflammation:

  • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Cancer Cells Cancer Cells Seeding in 96-well plates Seeding in 96-well plates Cancer Cells->Seeding in 96-well plates Overnight Adherence Overnight Adherence Seeding in 96-well plates->Overnight Adherence Treatment with Demethoxyencecalin Treatment with Demethoxyencecalin Overnight Adherence->Treatment with Demethoxyencecalin Serial Dilutions Incubation (24-72h) Incubation (24-72h) Treatment with Demethoxyencecalin->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Solubilize Formazan Solubilize Formazan Incubation (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Experimental workflow for the in vitro cytotoxicity (MTT) assay.

G Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation activates Demethoxyencecalin Demethoxyencecalin Demethoxyencecalin->IKK Activation inhibits NF-κB Activation NF-κB Activation IKK Activation->NF-κB Activation phosphorylates IκBα Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression translocates to nucleus Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Hypothesized inhibition of the NF-κB signaling pathway by Demethoxyencecalin.

Conclusion and Future Directions

The available data, primarily from studies on extracts of Ageratina species and related compounds, suggest that Demethoxyencecalin has potential as an anticancer and anti-inflammatory agent. However, the lack of direct, repeated studies on the pure compound makes it difficult to definitively assess the reproducibility of its biological effects.

For future research, it is crucial to:

  • Conduct studies using highly purified and well-characterized Demethoxyencecalin.

  • Perform comprehensive dose-response studies in a wider range of cancer cell lines and in vivo models of inflammation.

  • Investigate the detailed molecular mechanisms of action, including the identification of specific protein targets.

  • Encourage inter-laboratory studies to independently verify the reported biological activities and establish the robustness of the findings.

By following rigorous and standardized experimental protocols, the scientific community can build a more complete and reliable understanding of the therapeutic potential of Demethoxyencecalin and pave the way for its potential development as a novel therapeutic agent.

References

Demethoxyencecalinol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Introduction

Demethoxyencecalinol, a naturally occurring benzopyran, belongs to the chromene class of compounds. While research specifically detailing the structure-activity relationship (SAR) of this compound analogs is limited, the broader family of chromene derivatives has garnered significant scientific attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the SAR of various chromene analogs to infer potential therapeutic avenues for novel this compound derivatives. By examining the biological activities of structurally related compounds, we can extrapolate key structural motifs essential for eliciting specific biological responses, thereby guiding the rational design of new and more effective therapeutic agents.

The parent compound, encecalin, has known insecticidal and phototoxic antifungal properties, suggesting that modifications to the this compound scaffold could yield analogs with a range of biological activities. This guide will focus on the anticancer and antimicrobial potential of chromene derivatives, drawing on existing experimental data to build a framework for the future development of this compound analogs.

Comparative Analysis of Biological Activities

The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the benzopyran core. The following sections and tables summarize the known activities of various chromene analogs, providing a basis for predicting the potential activities of novel this compound derivatives.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship studies have revealed that modifications at various positions of the chromene ring can significantly impact cytotoxicity.

Table 1: Anticancer Activity of Representative Chromene Analogs

Compound ClassKey Structural FeaturesCell Line(s)Reported IC50/ActivityReference(s)
Benzo[h]chromenes Fused aromatic ring at the 2,3-positionsMCF-7, HCT-116, HepG-2IC50 values in the low µg/mL range
4-Aryl-4H-chromenes Aryl substituent at the 4-positionVarious cancer cell linesPotent inducers of apoptosis through tubulin inhibition[1]
Pyrimidochromenes Fused pyrimidine (B1678525) ringMDA-MB-231, MCF-7, T47DGood cell growth inhibitory activity (IC50 < 30 µg/mL)[2]
Chalcone-like Chromenes Chalcone moiety fused or linked to the chromene coreHCT-116, MCF-7Significant cytotoxic effects[2]
Antimicrobial Activity

The chromene scaffold is also a promising template for the development of novel antimicrobial agents. The antimicrobial efficacy of these compounds is influenced by the lipophilicity and electronic properties of the substituents.

Table 2: Antimicrobial Activity of Representative Chromene Analogs

Compound ClassKey Structural FeaturesTarget Organism(s)Reported ActivityReference(s)
Amphiphilic Benzopyrans Mimicking antimicrobial peptidesGram-positive bacteria (e.g., Staphylococcus aureus)Excellent antibacterial activity (MICs = 1-4 µg/mL)[3]
Encecalin Naturally occurring chromeneVarious bacteria and yeastsPhototoxic activity in the presence of UV light[4]
General Benzopyrans Various substitutionsBacteria and fungiBroad-spectrum antimicrobial and antifungal properties[2]

Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of structure-activity relationships. Below are standardized methodologies for key assays relevant to the evaluation of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for screening cytotoxic compounds.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antifungal Phototoxicity Assay

Given the known phototoxic properties of the related compound encecalin, this assay is crucial for evaluating the light-dependent antifungal activity of this compound analogs.

Protocol:

  • Microorganism Preparation: Prepare a suspension of the target fungal strain (e.g., Candida albicans) in a suitable broth.

  • Compound Application: Serially dilute the test compounds in a suitable solvent and add them to the wells of a 96-well microtiter plate. A solvent control should be included.

  • Inoculation: Add the fungal suspension to each well.

  • UV Irradiation: Expose one set of plates to a non-fungicidal dose of UVA light for a specified duration, while keeping a duplicate set of plates in the dark as a control.

  • Incubation: Incubate both sets of plates at an appropriate temperature for 24-48 hours.

  • Growth Assessment: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis: Compare the growth in the irradiated plates to the dark control plates to determine the phototoxic antifungal activity. The MIC can be determined for both conditions.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound analogs is critical for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in cancer and a general workflow for screening bioactive compounds.

Caption: The NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Experimental_Workflow start Start: Compound Library (this compound Analogs) screen Primary Screening (e.g., Cytotoxicity Assay) start->screen hit_id Hit Identification (Active Compounds) screen->hit_id dose_resp Dose-Response Studies (IC50 Determination) hit_id->dose_resp Yes secondary Secondary Assays (e.g., Mechanism of Action, Specificity) dose_resp->secondary lead_opt Lead Optimization (SAR Studies) secondary->lead_opt lead_opt->screen Further Analogs invivo In Vivo Studies (Animal Models) lead_opt->invivo Optimized Lead end End: Preclinical Candidate invivo->end

Caption: A general experimental workflow for anticancer drug screening.

References

Benchmarking Demethoxyencecalinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of Demethoxyencecalinol, a novel chromene derivative, against existing commercial standards. The methodologies and data presentation formats are designed to facilitate a thorough and objective comparison of its biological activities. Given the novelty of this compound, this guide focuses on establishing a robust evaluation process based on the known activities of the broader chromene class of compounds.

Introduction to this compound and the Chromene Scaffold

Chromenes are a significant class of heterocyclic compounds widely found in nature and are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[1][2] this compound, as a derivative of this scaffold, is hypothesized to possess similar biological activities. This guide outlines the experimental procedures to quantify and compare its efficacy against well-characterized commercial chromene derivatives.

Comparative Performance Data

To provide a clear and concise comparison, all quantitative data should be summarized in tabular format. The following tables present a template for organizing experimental results for this compound against representative commercial standards.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
This compound Experimental DataExperimental DataExperimental Data
Commercial Standard 1Vendor Data/Experimental DataVendor Data/Experimental DataVendor Data/Experimental Data
Commercial Standard 2Vendor Data/Experimental DataVendor Data/Experimental DataVendor Data/Experimental Data
Doxorubicin (Control)Experimental DataExperimental DataExperimental Data

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compound Experimental DataExperimental DataExperimental Data
Commercial Standard 1Vendor Data/Experimental DataVendor Data/Experimental DataVendor Data/Experimental Data
Commercial Standard 2Vendor Data/Experimental DataVendor Data/Experimental DataVendor Data/Experimental Data
Ciprofloxacin (Control)Experimental DataExperimental DataN/A
Fluconazole (Control)N/AN/AExperimental Data

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Radical ScavengingABTS Radical Scavenging
This compound Experimental DataExperimental Data
Commercial Standard 1Vendor Data/Experimental DataVendor Data/Experimental Data
Commercial Standard 2Vendor Data/Experimental DataVendor Data/Experimental Data
Ascorbic Acid (Control)Experimental DataExperimental Data

IC50 values represent the concentration of the compound that scavenges 50% of the free radicals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits toxicity to cells.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.[5]

  • Compound Treatment: this compound and commercial standards are dissolved in DMSO to prepare stock solutions. These are then serially diluted in the culture medium to various concentrations. The final DMSO concentration should not exceed 0.5%.[3] The cells are treated with these dilutions and incubated for 48-72 hours.[4]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.[3]

Antimicrobial Assay (Broth Microdilution Method for MIC)

This method determines the minimum concentration of a substance that will inhibit the growth of a microorganism.[6]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in their respective broths. The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.[6]

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[7]

  • Inoculation: The standardized inoculum is added to each well.[6]

  • Controls: Positive (microbe and broth), negative (broth only), and solvent controls are included.[7]

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[8][9]

  • Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compounds are dissolved in methanol at various concentrations.[9]

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.[10]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.[8]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive benchmarking of this compound.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison This compound This compound Synthesis/Purification Stock_Solutions Preparation of Stock Solutions (DMSO) This compound->Stock_Solutions Standards Procurement of Commercial Standards Standards->Stock_Solutions Cytotoxicity Cytotoxicity Assays (e.g., MTT) Stock_Solutions->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Stock_Solutions->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Stock_Solutions->Antioxidant IC50_Cytotoxicity IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cytotoxicity MIC_Determination MIC Determination Antimicrobial->MIC_Determination IC50_Antioxidant IC50 Determination (Antioxidant) Antioxidant->IC50_Antioxidant Comparison Comparative Analysis IC50_Cytotoxicity->Comparison MIC_Determination->Comparison IC50_Antioxidant->Comparison

Caption: Workflow for Benchmarking this compound.

Potential Signaling Pathway: Induction of Apoptosis

Many chromene derivatives exert their anticancer effects by inducing apoptosis.[11] The following diagram illustrates a plausible signaling cascade that could be investigated for this compound.

G This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Cellular Interaction Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway for this compound.

Conclusion

This guide provides a standardized approach for the initial benchmarking of this compound. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties against established commercial standards, researchers can effectively determine its potential as a novel therapeutic agent. The provided protocols and data presentation formats are intended to ensure consistency and comparability of results across different studies. Further investigation into the specific molecular mechanisms and signaling pathways will be essential to fully elucidate the pharmacological profile of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Demethoxyencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Demethoxyencecalinol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this chemical, minimizing risks to personnel and the environment.

Chemical Safety and Hazard Summary

This compound is classified with multiple hazards that necessitate careful handling and disposal.[1] All personnel must be familiar with the following data before handling this compound.

PropertyDataSource
GHS Classification Acute toxicity, oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
CAS Number 19013-07-1[1]
Molecular Formula C₁₃H₁₄O₂[1]
Molecular Weight 202.25 g/mol [1]
Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Protective gloves (chemically resistant), protective clothing, safety goggles with side-shields, and a suitable respirator must be worn.[1][2] Ensure an eyewash station and safety shower are readily accessible.[1][1]

Standard Operating Protocol for Disposal

The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Don PPE: Before handling the chemical, put on all required PPE: a lab coat, chemically resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Work Area: Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Prepare Waste Container: Obtain a designated hazardous waste container that is chemically compatible and has a secure, leak-proof screw cap.[4] Ensure the container is clean and in good condition.

Step 2: Waste Collection and Segregation
  • Segregate Waste: this compound waste is classified as hazardous and must be segregated from non-hazardous waste.[5] Do not mix it with incompatible chemicals.[4]

  • Solid Waste: Collect unused or expired this compound powder, along with any contaminated disposable items (e.g., weigh boats, pipette tips, gloves), and place them directly into the designated hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not pour any solution containing this chemical down the drain.[5][7]

  • Spill Cleanup: In case of a spill, absorb the material with a non-reactive absorbent (e.g., diatomite, universal binders).[1] Decontaminate the surface with alcohol.[1] All cleanup materials must be collected and disposed of as hazardous waste.[8]

Step 3: Labeling and Storage
  • Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all known hazards (e.g., "Acutely Toxic," "Skin/Eye Irritant").[9]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[4] Store the container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[4][5]

Step 4: Final Disposal
  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of this waste in the regular trash or via sewer systems.[1]

  • Empty Containers: Original containers of this compound are considered hazardous waste and must be disposed of through the EHS office.[8] For containers that are not P-listed, they may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9][10] After rinsing and air-drying, deface the label and dispose of the container as instructed by your institution.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Characterization & Collection cluster_final_disposal Storage & Final Disposal A Start: Need to Dispose of this compound B Don Required PPE: - Gloves - Goggles - Lab Coat A->B C Work Inside a Chemical Fume Hood B->C D Characterize Waste Type C->D E Solid Waste: (Pure compound, contaminated labware) D->E Solid F Liquid Waste: (Solutions containing compound) D->F Liquid G Spill Material: (Absorbent & cleanup debris) D->G Spill H Collect in a Designated, Compatible Hazardous Waste Container E->H F->H G->H I Securely Cap and Label Container: - 'Hazardous Waste' - Chemical Name - Hazards H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Contact EHS for Hazardous Waste Pickup J->K L End: Compliant Disposal K->L

Caption: Decision workflow for this compound disposal.

Disclaimer: No information regarding specific experimental protocols or signaling pathways for this compound was found in the public domain during the search. Researchers should consult primary literature specific to their field of study for such information.

References

Personal protective equipment for handling Demethoxyencecalinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Demethoxyencecalinol. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), emergency plans, and disposal methods.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to these guidelines is essential to minimize risk and ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] One safety data sheet indicates that it is suspected of causing genetic defects.[2] Due to these hazards, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Wear protective, impervious gloves.[1][2]

  • Skin and Body Protection: An impervious clothing, such as a lab coat or coveralls, should be worn to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or where dust or aerosols may be generated, a suitable respirator must be used.[1]

Quantitative Hazard Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Germ cell mutagenicityCategory 2H341: Suspected of causing genetic defects

Data sourced from multiple safety data sheets.[1][2]

Experimental Protocols and Handling Procedures

Engineering Controls: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended to avoid inhalation of dust or vapors.[1] Ensure that safety showers and eyewash stations are readily accessible in the workspace.[1]

Safe Handling Workflow:

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal Assess Risks Assess Risks & Review SDS Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Risks->Don PPE Prepare Workspace Prepare Workspace (Fume Hood, Spill Kit) Don PPE->Prepare Workspace Weigh & Transfer Weigh and Transfer in Fume Hood Prepare Workspace->Weigh & Transfer Conduct Experiment Conduct Experiment Weigh & Transfer->Conduct Experiment Decontaminate Decontaminate Surfaces and Equipment Conduct Experiment->Decontaminate Segregate Waste Segregate Contaminated Waste Conduct Experiment->Segregate Waste Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Dispose Dispose According to Institutional Guidelines Segregate Waste->Dispose

Caption: This diagram illustrates the procedural flow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical. The following diagram details the appropriate first aid response.

First Aid and Emergency Response:

Emergency Response Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Event Skin Action 1 Remove Contaminated Clothing Exposure->Skin Action 1 Skin Eye Action 1 Rinse Cautiously with Water for Several Minutes Exposure->Eye Action 1 Eye Inhalation Action 1 Move to Fresh Air Exposure->Inhalation Action 1 Inhalation Ingestion Action 1 Do NOT Induce Vomiting Exposure->Ingestion Action 1 Ingestion Skin Action 2 Wash with Plenty of Soap and Water Skin Action 1->Skin Action 2 Skin Action 3 Seek Medical Attention Skin Action 2->Skin Action 3 Eye Action 2 Remove Contact Lenses, if Present Eye Action 1->Eye Action 2 Eye Action 3 Continue Rinsing Eye Action 2->Eye Action 3 Eye Action 4 Seek Immediate Medical Attention Eye Action 3->Eye Action 4 Inhalation Action 2 Keep at Rest Inhalation Action 1->Inhalation Action 2 Inhalation Action 3 Seek Medical Attention Inhalation Action 2->Inhalation Action 3 Ingestion Action 2 Rinse Mouth Ingestion Action 1->Ingestion Action 2 Ingestion Action 3 Seek Immediate Medical Attention Ingestion Action 2->Ingestion Action 3

Caption: This diagram outlines the immediate first aid steps to take following an exposure to this compound.

Spill and Leak Procedures: In the case of a spill, evacuate unnecessary personnel. Wear full personal protective equipment, including respiratory protection.[1] Prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., diatomite, universal binders) and decontaminate the area by scrubbing with alcohol.[1] Collect all contaminated materials into a suitable container for disposal.[1]

Disposal Plan

All waste materials contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or water courses.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethoxyencecalinol
Reactant of Route 2
Reactant of Route 2
Demethoxyencecalinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.